molecular formula C7H14O B146580 cis-4-Hepten-1-ol CAS No. 6191-71-5

cis-4-Hepten-1-ol

Cat. No.: B146580
CAS No.: 6191-71-5
M. Wt: 114.19 g/mol
InChI Key: CUKAXHVLXKIPKF-ARJAWSKDSA-N
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Description

(Z)-4-Hepten-1-ol is an aliphatic alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hept-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKAXHVLXKIPKF-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884234
Record name 4-Hepten-1-ol, (4Z)-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, colourless liquid
Record name (Z)-4-Hepten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

78.00 °C. @ 23.00 mm Hg
Record name (Z)-4-Hepten-1-ol
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URL http://www.hmdb.ca/metabolites/HMDB0031405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in organic solvents, soluble (in ethanol)
Record name (Z)-4-Hepten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.845-0.853
Record name (Z)-4-Hepten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6191-71-5
Record name cis-4-Hepten-1-ol
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Record name 4-Hepten-1-ol, (4Z)-
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Record name 4-Hepten-1-ol, (4Z)-
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Record name 4-Hepten-1-ol, (4Z)-
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Record name (Z)-hept-4-en-1-ol
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Record name 4-HEPTEN-1-OL, (4Z)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-4-Hepten-1-ol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Hepten-1-ol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol, also known as (Z)-4-hepten-1-ol, is an unsaturated fatty alcohol. Its chemical structure, featuring a cis-double bond and a primary alcohol functional group, imparts unique physical and chemical properties that make it a valuable molecule in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its practical application.

Chemical and Physical Properties

The distinct chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in organic synthesis, as well as in the fragrance and flavor industries.

PropertyValueReference
IUPAC Name (4Z)-Hept-4-en-1-ol
Synonyms This compound, (Z)-4-Heptenol
CAS Number 6191-71-5[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Odor Green, fruity
Boiling Point 78 °C at 23 mmHg[2]
Density 0.850 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.445[2]
Solubility Soluble in alcohol; insoluble in water[3]
Flash Point 73.9 °C (165.0 °F)

Experimental Protocols

Synthesis of this compound via Reduction of cis-4-Heptenal

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, cis-4-heptenal, using a mild reducing agent such as sodium borohydride (NaBH₄).[4][5] This method is favored for its high selectivity, as NaBH₄ typically does not reduce the carbon-carbon double bond.[4]

Materials:

  • cis-4-Heptenal

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol/THF)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-4-heptenal (1 equivalent) in methanol (or another suitable solvent like ethanol or THF) and cool the solution to 0 °C in an ice bath.[6]

  • Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1N HCl at 0 °C to decompose the excess NaBH₄.[6]

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

  • Sample Preparation: Dilute a small amount of the synthesized this compound in a volatile solvent such as dichloromethane or diethyl ether.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., HP-5), is suitable for separating volatile organic compounds.[1]

  • Carrier Gas: Helium or nitrogen.[1]

  • Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection: 1 µL of the diluted sample is injected in split mode.[1]

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, with a scan range of m/z 40-400.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[1]

  • Instrumentation: A 400 MHz NMR spectrometer.[1][2][8]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the olefinic protons of the cis-double bond, the protons adjacent to the hydroxyl group, and the aliphatic protons. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[1]

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the olefinic carbons and the carbon bearing the hydroxyl group having characteristic chemical shifts. The CDCl₃ solvent peak at ~77 ppm can be used as a reference.[7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly using the Attenuated Total Reflectance (ATR) technique.[3][9][10] A small drop of the neat liquid is placed on the ATR crystal.[10] Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[9]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9]

  • Expected Absorptions:

    • A broad O-H stretching band around 3300-3400 cm⁻¹ is characteristic of the alcohol functional group.

    • C-H stretching bands for the sp² and sp³ hybridized carbons will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

    • A C=C stretching absorption for the cis-double bond will be observed around 1650 cm⁻¹.

    • A strong C-O stretching band will be present in the 1260-1000 cm⁻¹ region.

Logical Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start cis-4-Heptenal reaction Reduction with NaBH4 in Methanol at 0°C to RT start->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product This compound purification->product gcms GC-MS (Purity & Identity) product->gcms Characterization nmr NMR (¹H & ¹³C) (Structural Confirmation) product->nmr ftir FTIR (Functional Group ID) product->ftir

References

(Z)-hept-4-en-1-ol structural formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-hept-4-en-1-ol, a valuable unsaturated alcohol for various research and development applications. The document details its chemical identity, physicochemical properties, and its potential as a synthetic intermediate in the pharmaceutical and life sciences sectors.

Chemical Identity and Structural Formula

(Z)-hept-4-en-1-ol is an organic compound classified as an unsaturated fatty alcohol. The "(Z)" designation indicates that the alkyl groups on the double bond are on the same side, also known as the cis isomer.

  • IUPAC Name: (Z)-hept-4-en-1-ol

  • CAS Number: 6191-71-5

  • Molecular Formula: C₇H₁₄O

  • Structural Formula:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (Z)-hept-4-en-1-ol is presented below. This data is crucial for its identification, purification, and use in synthetic protocols.

PropertyValueReference
Molecular Weight 114.19 g/mol [1]
Appearance Colorless liquid
Density 0.850 g/mL at 20 °C[1]
Boiling Point 78 °C at 23 mmHg[1]
Solubility Soluble in alcohol, insoluble in water.[1]
CAS Number 6191-71-5[1]

Spectroscopic Data:

While specific experimental spectra for (Z)-hept-4-en-1-ol are not detailed in the provided search results, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: Expected signals would include peaks for the terminal methyl group, allylic and homoallylic protons, the protons on the carbon-carbon double bond (with a characteristic coupling constant for a cis configuration), and the methylene groups adjacent to the hydroxyl group and the double bond, as well as the hydroxyl proton itself.

  • ¹³C NMR: The spectrum would show distinct peaks for the seven carbon atoms, with the carbons of the double bond appearing in the alkene region of the spectrum.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (below 3000 cm⁻¹), a C=C stretch (around 1650 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 114. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.

Synthesis and Reactivity

Unsaturated alcohols like (Z)-hept-4-en-1-ol are versatile intermediates in organic synthesis.[1] The presence of both a nucleophilic hydroxyl group and a reactive carbon-carbon double bond allows for a wide range of chemical transformations.

Experimental Protocol: Illustrative Synthesis

A common method for the synthesis of (Z)-alkenols involves the stereoselective reduction of an alkyne. The following is a generalized, illustrative protocol for the synthesis of (Z)-hept-4-en-1-ol from a suitable precursor.

  • Starting Material: Hept-4-yn-1-ol.

  • Reaction: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is used for the stereoselective hydrogenation of the alkyne to the (Z)-alkene.

  • Procedure:

    • Hept-4-yn-1-ol is dissolved in a suitable solvent (e.g., methanol or ethanol).

    • A catalytic amount of Lindlar's catalyst is added to the solution.

    • The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material and to avoid over-reduction to the alkane.

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (Z)-hept-4-en-1-ol.

Applications in Research and Drug Development

(Z)-hept-4-en-1-ol serves as a valuable building block in the synthesis of more complex molecules. Its utility is primarily as a biochemical reagent for life science research.[2] In the context of drug development, unsaturated alcohols are important structural motifs and intermediates.

Potential Roles:

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The hydroxyl group can be functionalized (e.g., through esterification or etherification), and the double bond can undergo various reactions (e.g., epoxidation, dihydroxylation, or metathesis) to build more complex molecular architectures.

  • Fragrance and Flavoring Agent: This compound and its derivatives are used in the fragrance and flavor industries.

Visualizations

Diagram 1: Synthetic Workflow for (Z)-hept-4-en-1-ol

G start Hept-4-yn-1-ol process1 Dissolve in Solvent (e.g., Methanol) start->process1 Starting Material process2 Add Lindlar's Catalyst process1->process2 process3 Hydrogenation (H2 atmosphere) process2->process3 process4 Reaction Monitoring (TLC/GC) process3->process4 process5 Filtration to remove catalyst process4->process5 Reaction Complete process6 Solvent Evaporation process5->process6 process7 Column Chromatography process6->process7 end (Z)-hept-4-en-1-ol process7->end Purified Product

Caption: A generalized workflow for the synthesis of (Z)-hept-4-en-1-ol.

Diagram 2: Potential Applications in Chemical Synthesis

G cluster_hydroxyl Reactions at the Hydroxyl Group cluster_alkene Reactions at the Alkene start (Z)-hept-4-en-1-ol ester Esterification start->ester ether Etherification start->ether oxidation_oh Oxidation to Aldehyde start->oxidation_oh epoxidation Epoxidation start->epoxidation dihydroxylation Dihydroxylation start->dihydroxylation metathesis Olefin Metathesis start->metathesis complex_molecules Complex Molecules for Drug Discovery & Life Sciences ester->complex_molecules Leads to Esters ether->complex_molecules Leads to Ethers oxidation_oh->complex_molecules Leads to Aldehydes epoxidation->complex_molecules Leads to Epoxides dihydroxylation->complex_molecules Leads to Diols metathesis->complex_molecules Leads to Novel Alkenes

Caption: Potential synthetic transformations of (Z)-hept-4-en-1-ol.

References

An In-depth Technical Guide to the Synthesis of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol, also known as (Z)-hept-4-en-1-ol, is a valuable unsaturated alcohol utilized as a key intermediate and building block in the synthesis of a variety of fine chemicals. Its applications span the flavor and fragrance industry, the development of novel pharmaceutical compounds, and the formulation of cosmetics. The specific cis (or Z) configuration of the double bond is crucial for its biological activity and sensory properties, making stereoselective synthesis a critical aspect of its production. This guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthesis Strategies

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the C4-C5 double bond to favor the cis isomer. The two most prominent and effective strategies to achieve this are the Wittig reaction with a non-stabilized ylide and a multi-step approach involving a Grignard reaction followed by stereoselective hydroboration.

Pathway 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming carbon-carbon double bonds from carbonyl compounds.[1][2] A key feature of this reaction is that non-stabilized phosphorus ylides, typically those with simple alkyl substituents, react with aldehydes under kinetic control to predominantly form Z-alkenes.[3] This makes it an ideal strategy for synthesizing this compound.

The overall strategy involves a multi-step sequence:

  • Protection: A suitable starting material, such as 1,4-butanediol, has one of its hydroxyl groups protected to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a common choice due to its stability under basic conditions and ease of removal.[4][5]

  • Activation: The remaining free hydroxyl group is converted into a good leaving group, typically a halide like bromide, to facilitate the formation of the phosphonium salt.

  • Phosphonium Salt Formation: The resulting alkyl bromide is reacted with triphenylphosphine to generate the corresponding phosphonium salt.

  • Wittig Olefination: The phosphonium salt is deprotonated with a strong base to form the non-stabilized ylide in situ. This ylide then reacts with propanal to form the protected cis-alkene.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Logical Workflow for the Wittig Synthesis Pathway

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Ylide Formation & Wittig Reaction cluster_2 Step 3: Deprotection & Purification A 1,4-Butanediol B THP-Protected Alcohol A->B DHP, p-TsOH C THP-Protected Alkyl Bromide B->C PBr3 D Phosphonium Salt C->D PPh3, MeCN E Phosphonium Ylide D->E n-BuLi, THF G Protected this compound E->G F Propanal F->G H This compound G->H p-TsOH, MeOH I Purified Product H->I Column Chromatography

Caption: Workflow for the Wittig synthesis of this compound.

Experimental Protocol (Wittig Pathway)

This protocol is adapted from a validated procedure for the synthesis of the analogous (Z)-4-Octen-1-ol and is expected to provide the target compound with similar efficiency.[6]

Step 1: Synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran

  • To a solution of 1,4-butanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.02 equivalents).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting diol is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude mono-protected diol in DCM and cool to 0 °C. Add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise.

  • Stir at room temperature for 12-16 hours. Carefully quench the reaction by pouring it onto ice water.

  • Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the THP-protected alkyl bromide.

Step 2: Synthesis of (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium Bromide

  • Dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

  • Reflux the mixture for 24-48 hours, during which a white precipitate will form.[6]

  • Cool the reaction mixture to room temperature and add diethyl ether to promote further precipitation.

  • Filter the white solid, wash thoroughly with diethyl ether, and dry under vacuum to obtain the desired phosphonium salt.

Step 3: Synthesis of cis-2-(Hept-4-en-1-yloxy)tetrahydro-2H-pyran

  • Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0 °C.

  • Add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add propanal (1.1 equivalents) dropwise. The color of the ylide should fade upon addition.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection to this compound

  • Dissolve the crude protected alkene from the previous step in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[7][8]

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material (typically 2-4 hours).

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.[9][10][11][12][13]

Pathway 2: Grignard Reaction and Hydroboration

An alternative stereoselective route involves the construction of the carbon skeleton via a Grignard reaction, followed by the introduction of the alcohol functionality using a syn-selective hydroboration-oxidation reaction.

The overall strategy is as follows:

  • Grignard Reaction: Allylmagnesium bromide is reacted with propylene oxide. This ring-opening reaction forms 1-hexen-4-ol.

  • Hydroboration-Oxidation: The terminal alkene of 1-hexen-4-ol is then subjected to hydroboration-oxidation. This two-step process adds a hydroxyl group to the terminal carbon in an anti-Markovnikov fashion and with syn-stereochemistry, which, after workup, does not affect the stereocenter at C4 but is a standard method for converting terminal alkenes to primary alcohols.[14][15] Note: This pathway as described leads to a racemic mixture of 4-hepten-1-ol. To achieve the desired cis stereochemistry, a different strategy involving alkyne chemistry would be required. A more viable, though longer, pathway would involve the alkylation of an acetylide followed by a stereoselective reduction.

A More Stereoselective Alkyne-Based Grignard Pathway:

  • Alkylation: 1-Pentyne is deprotonated and reacted with a protected 2-bromoethanol (e.g., as a THP ether) to form the C7 carbon skeleton with a triple bond at the C4 position.

  • Stereoselective Reduction: The internal alkyne is then reduced to the cis-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

  • Deprotection: The protecting group is removed to yield this compound.

Logical Workflow for the Alkyne-Based Synthesis Pathway

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Deprotection & Purification A 1-Pentyne B Pentynyl Anion A->B n-BuLi, THF D Protected Hept-4-yn-1-ol B->D C Protected 2-Bromoethanol C->D E Protected this compound D->E H2, Lindlar's Cat. F This compound E->F p-TsOH, MeOH G Purified Product F->G Column Chromatography

References

Spectroscopic data for cis-4-Hepten-1-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for cis-4-Hepten-1-ol is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
Data not explicitly found in search results

Note: While search results indicate the availability of NMR spectra, specific peak assignments and values were not detailed in the provided snippets. Researchers should refer to spectral databases such as ChemicalBook for direct analysis of the spectra.[1][2][3]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
~3330 (broad)O-H stretchingAlcohol
~3000C-H stretching (alkenyl)C=C-H
~2930C-H stretching (alkyl)C-H
~1655C=C stretchingAlkene
~1460C-H bendingCH₂
~1050C-O stretchingAlcohol

Note: The IR data is inferred from typical values for the functional groups present in this compound. Specific spectra are available on platforms like ChemicalBook.[3][4]

Table 4: Mass Spectrometry Data
m/zInterpretation
114Molecular Ion (M⁺)
Fragment ions not detailed

The molecular weight of this compound is 114.19 g/mol , which corresponds to the molecular ion peak in the mass spectrum.[5][6] The full mass spectrum, showing various fragment ions, can be accessed through the NIST WebBook.[5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The use of deuterated solvents is essential as they are "invisible" in a spectrometer tuned to protons.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[7] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[7]

    • Cap the NMR tube securely to prevent solvent evaporation.[7]

    • A reference standard, such as tetramethylsilane (TMS), may be added to provide a reference signal at 0 ppm.[8]

  • Instrument Setup :

    • Wipe the outside of the NMR tube to remove any contaminants.[7]

    • Place the NMR tube into a spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition :

    • Tune the spectrometer to the appropriate nucleus (¹H or ¹³C).[8]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence). For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.[9][10]

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample like this compound.

  • Sample Preparation (Neat Liquid Film) :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.[11]

    • Place one to two drops of this compound onto the center of one salt plate using a Pasteur pipet.[12]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, even film between the plates to create a "sandwich".[11][12]

  • Instrument Setup :

    • Place the prepared salt plate "sandwich" into the sample holder of the FTIR spectrometer.[12]

  • Data Acquisition :

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

    • Run the sample scan to obtain the IR spectrum of this compound.[13] The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[14]

    • After the measurement, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[11][12]

Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a volatile compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

    • The sample must be volatile or made volatile for GC-MS analysis.[15]

  • Instrument Setup (GC-MS) :

    • The sample is introduced into the GC inlet, where it is vaporized.[16]

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[17]

  • Data Acquisition (EI-MS) :

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.[16]

    • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[16]

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[16]

    • A detector records the abundance of each ion, generating a mass spectrum, which is a plot of ion intensity versus m/z.[16]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation & Structure Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Combine Data Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Determine Chemical Structure Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

cis-4-Hepten-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of cis-4-Hepten-1-ol

This technical guide provides essential information regarding the molecular formula and molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound, also known as (Z)-hept-4-en-1-ol, is an unsaturated alcohol.[1] Its chemical structure and functional groups make it a valuable intermediate in various organic synthesis applications, including the development of fragrances, flavoring agents, and pharmaceuticals.[1]

Molecular Formula

The empirical and molecular formula for this compound has been determined to be C₇H₁₄O .[1][2][3][4][5] This indicates that each molecule of the compound is composed of seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. Based on its molecular formula, the calculated molecular weight is approximately 114.19 g/mol .[1][3][4] Other reported values include 114.1855 g/mol and 114.188 g/mol .[2][5]

Data Summary

The fundamental molecular data for this compound is summarized in the table below for quick reference.

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
CAS Number6191-71-5

Visualization of Elemental Composition

The following diagram illustrates the logical relationship between the constituent elements and the final compound, this compound.

G C Carbon (C) Atom Count: 7 C->mid H Hydrogen (H) Atom Count: 14 H->mid O Oxygen (O) Atom Count: 1 O->mid Compound This compound (C₇H₁₄O) mid->Compound

Elemental composition of this compound.

References

A Technical Guide to the Solubility and Stability of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, solubility profile, and stability of cis-4-Hepten-1-ol (CAS No. 6191-71-5). The information contained herein is intended to support research, development, and formulation activities involving this unsaturated alcohol.

Physicochemical Properties

This compound is an unsaturated alcohol recognized for its distinct green, grassy, and fruity odor.[1][2] It is utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and fragrances.[3] Its structure, featuring a cis-configured double bond and a primary alcohol functional group, dictates its chemical reactivity and physical properties.

A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 6191-71-5[1][3][4]
Molecular Formula C₇H₁₄O[1][3][4]
Molecular Weight 114.19 g/mol [3][4]
Appearance Clear, colorless liquid[1][3][5]
Boiling Point 78 °C at 23 mmHg[4][5]
Density 0.850 g/mL at 20 °C[4]
Refractive Index n20/D 1.445[4]
Storage Temperature 0 - 8 °C recommended[3]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and delivery. The long alkyl chain of this compound combined with the polar hydroxyl group results in amphiphilic character.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. However, estimates and qualitative descriptions provide valuable guidance.

SolventSolubilityTemperatureReference
WaterInsoluble (Estimated: 5489 mg/L)25 °C[2][5]
AlcoholSolubleNot Specified[1][2]
Organic SolventsSolubleNot Specified[5]
Fixed OilsSolubleNot Specified[6]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like this compound is the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (≥95% purity)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of a visible excess of the alcohol ensures that a saturated solution is formed.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved this compound separates, forming a distinct layer or droplets.

  • Sampling: Carefully extract an aliquot from the clear, saturated solvent phase using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated GC-FID or HPLC method against a standard curve.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Visualization of Solubility Testing Workflow

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Solubility Test add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate mixture (e.g., 24h at 25°C with shaking) add_excess->equilibrate stand Let stand to allow phase separation equilibrate->stand sample Withdraw aliquot from solvent phase stand->sample filter Filter through 0.45µm syringe filter sample->filter analyze Analyze concentration (e.g., GC-FID, HPLC) filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate finish End calculate->finish

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a chemical substance.[7] The stability of this compound is influenced by its two primary functional groups: the carbon-carbon double bond and the primary hydroxyl group.

Potential Degradation Pathways
  • Oxidation: The primary alcohol can be oxidized to form cis-4-heptenal and subsequently cis-4-heptenoic acid. The allylic position is also susceptible to autoxidation in the presence of oxygen, potentially initiated by light or heat, leading to hydroperoxides and other degradation products.[8]

  • Isomerization: The cis double bond may isomerize to the more thermodynamically stable trans configuration, especially in the presence of acid, heat, or light.

  • Polymerization: Like many unsaturated compounds, polymerization at the double bond is a potential degradation pathway, particularly under elevated temperatures or in the presence of initiators.[8]

  • Hydrolysis: While the alcohol itself is not subject to hydrolysis, if formulated with ester-based excipients, it could participate in transesterification reactions under certain pH conditions.

Visualization of Potential Degradation Pathways

G parent parent degradant degradant pathway pathway C4H1O This compound C4HAL cis-4-Heptenal C4H1O->C4HAL Oxidation [O] T4H1O trans-4-Hepten-1-ol C4H1O->T4H1O Isomerization (Heat, Light, Acid) POLY Polymerization Products C4H1O->POLY Polymerization (Heat, Initiators) ALLOX Allylic Oxidation Products (Hydroperoxides) C4H1O->ALLOX Autoxidation (O₂) (Heat, Light) C4HAC cis-4-Heptenoic Acid C4HAL->C4HAC Oxidation [O]

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating power of analytical methods.[9] This protocol is based on ICH guideline Q1A(R2).[7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound (neat or in a solution with a suitable solvent)

  • Calibrated stability chambers (temperature and humidity control)

  • Photostability chamber

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (e.g., PDA, MS)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound. For solution-state studies, dissolve the compound in an inert solvent like acetonitrile or ethanol.

  • Initial Analysis (Time Zero): Analyze an initial sample to determine the baseline purity and impurity profile.

  • Stress Conditions: Expose the samples to the following conditions in parallel:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) in a stability chamber.[9]

    • Humidity Stress: Store samples at accelerated conditions such as 40°C / 75% RH.[9]

    • Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

    • Acid/Base Hydrolysis: Add HCl (e.g., 0.1 M) or NaOH (e.g., 0.1 M) to a solution of the sample and store at room or elevated temperature.

    • Oxidative Stress: Add a dilute solution of H₂O₂ (e.g., 3%) to a solution of the sample.

  • Time Points: Withdraw samples from each stress condition at predetermined intervals (e.g., 0, 6, 24, 48 hours for forced degradation; longer for long-term stability).

  • Sample Analysis: Analyze the withdrawn samples using a stability-indicating HPLC or GC method.[10][11] The method should be capable of separating the intact compound from all major degradation products.

  • Data Evaluation:

    • Calculate the loss in the assay value of this compound.

    • Identify and quantify any new peaks (degradation products).

    • Perform a mass balance to account for the parent compound and all degradation products.

    • Characterize the structure of significant degradation products using techniques like LC-MS or GC-MS.

Visualization of Stability Testing Workflow

G cluster_stress Stress Conditions start_node start_node process_node process_node sub_process sub_process end_node end_node start Start: Stability Study prep Prepare samples of This compound start->prep t0 Analyze t=0 sample for baseline purity prep->t0 stress Expose samples to parallel stress conditions t0->stress withdraw Withdraw samples at predefined time points stress->withdraw thermal Thermal (40°C, 60°C) hydrolysis Acid/Base (HCl, NaOH) oxidation Oxidative (H₂O₂) photo Photolytic (UV/Vis Light) analyze Analyze via stability-indicating method (HPLC, GC-MS) withdraw->analyze evaluate Evaluate Data: - Purity Assay - Degradant Profile - Mass Balance analyze->evaluate finish End: Determine Degradation Pathways & Stability evaluate->finish

Caption: Workflow for a Forced Degradation Stability Study.

References

An In-depth Technical Guide to the Safety and Handling of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for cis-4-Hepten-1-ol, intended for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazards, handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a flammable liquid with a distinct odor.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O[2][3][4]
Molecular Weight 114.19 g/mol [2][3][4]
Appearance Colorless, clear liquid[1][2][4][5]
Boiling Point 78 °C @ 23 mmHg 84 - 86 °C @ 20.3 mmHg[1][2][3][5]
Density 0.850 g/mL at 20 °C[1][2][3][6]
Flash Point 73.89 °C (165.00 °F)[5]
Vapor Pressure 0.375 mmHg @ 25 °C (estimated)[5]
Vapor Density >1 (Air = 1)[5]
Water Solubility Insoluble[1]
Refractive Index n20/D 1.445[3]

Hazard Identification and Classification

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is classified as a Category 3 flammable liquid.[7]

ClassificationDetailsSource(s)
OSHA Hazard Class Flammable liquid, Category 3[7]
Signal Word Warning[7]
Hazard Statements H226: Flammable liquid and vapor[7][8]
GHS Classification A majority of reports indicate it does not meet GHS hazard criteria.[9]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

  • Avoid contact with skin and eyes.[7]

  • Do not breathe mist, vapors, or spray.[7]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[7]

  • Use only non-sparking tools and explosion-proof equipment.[7]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[7]

  • Handle in accordance with good industrial hygiene and safety practices.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed.[7]

  • Store away from heat, sparks, and flame in a designated flammables area.[7]

  • Incompatible materials include strong oxidizing agents and strong acids.[7]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Wear_PPE Ensure_Ventilation Ensure Proper Ventilation Wear_PPE->Ensure_Ventilation Dispense_Chemical Dispense Chemical (Use non-sparking tools) Ensure_Ventilation->Dispense_Chemical Ground_Equipment Ground/Bond Equipment Dispense_Chemical->Ground_Equipment Avoid_Ignition Keep Away from Ignition Sources Dispense_Chemical->Avoid_Ignition Close_Container Tightly Close Container Ground_Equipment->Close_Container Avoid_Ignition->Close_Container Store_Properly Store in a Cool, Dry, Well-Ventilated Area Close_Container->Store_Properly Clean_Up Clean Work Area Store_Properly->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be used when handling this compound.

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
Respiratory Protection No protective equipment is needed under normal use conditions.[7][10]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.[7]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

  • Ingestion: Clean mouth with water. Do not induce vomiting.[7][11]

G First-Aid Procedures for this compound Exposure cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs Rinse_Eyes Rinse with water for 15 mins Exposure->Rinse_Eyes Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Move_to_Fresh_Air Move to Fresh Air Exposure->Move_to_Fresh_Air Rinse_Mouth Rinse Mouth with Water Exposure->Rinse_Mouth Seek_Medical_Attention_Eye Get Medical Attention Rinse_Eyes->Seek_Medical_Attention_Eye Wash_Skin Wash with Soap and Water Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Get Medical Attention Wash_Skin->Seek_Medical_Attention_Skin Artificial_Respiration Give Artificial Respiration (if not breathing) Move_to_Fresh_Air->Artificial_Respiration Seek_Medical_Attention_Inhalation Get Medical Attention Artificial_Respiration->Seek_Medical_Attention_Inhalation Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Seek_Medical_Attention_Ingestion Get Medical Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention_Ingestion

Caption: First-aid measures for various exposure routes.

Fire-Fighting Measures

This compound is a flammable liquid, and specific precautions must be taken in the event of a fire.

MeasureDetailsSource(s)
Suitable Extinguishing Media Carbon dioxide (CO₂), dry chemical, chemical foam. Water mist may be used to cool closed containers.[7]
Unsuitable Extinguishing Media No information available.[7]
Specific Hazards Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[7]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂).[7]
Protective Equipment Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[7]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.

Personal Precautions:

  • Remove all sources of ignition.[7]

  • Ensure adequate ventilation.[12]

  • Use personal protective equipment as required.[12]

Environmental Precautions:

  • Prevent the substance from entering drains, surface water, or the ground water system.[7]

Methods for Containment and Clean-Up:

  • Soak up the spill with inert absorbent material such as sand, silica gel, or universal binder.[7]

  • Collect the absorbed material into suitable, closed containers for disposal.[7]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[7]

G Spill Response Protocol for this compound cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill_Detected Spill Detected Remove_Ignition Remove Ignition Sources Spill_Detected->Remove_Ignition Ensure_Ventilation Ensure Adequate Ventilation Remove_Ignition->Ensure_Ventilation Wear_PPE Wear Appropriate PPE Ensure_Ventilation->Wear_PPE Contain_Spill Contain Spill with Inert Absorbent Material Wear_PPE->Contain_Spill Collect_Waste Collect Waste into Sealed Containers Contain_Spill->Collect_Waste Use_NonSparking_Tools Use Non-Sparking Tools Collect_Waste->Use_NonSparking_Tools Dispose_Waste Dispose of Waste According to Regulations Use_NonSparking_Tools->Dispose_Waste

Caption: Logical flow for responding to an accidental release.

Toxicological Information

There is limited acute toxicity information available for this product.[7] The toxicological properties have not been fully investigated.[7] No information is available regarding irritation, sensitization, mutagenic effects, or carcinogenicity.[7]

Stability and Reactivity

  • Reactivity: No known hazardous reactions under normal processing.[7]

  • Chemical Stability: Stable under normal conditions.[7]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[7]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[7]

  • Hazardous Polymerization: Does not occur.[13]

References

Methodological & Application

Application Notes and Protocols for the Use of cis-4-Hepten-1-ol in Insect Pheromone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol is a seven-carbon unsaturated alcohol with the chemical formula C₇H₁₄O. While extensively utilized in the fragrance and flavor industry for its green, grassy, and slightly fruity aroma, its application in insect pheromone formulations is a developing area of research. This document provides detailed application notes and protocols for investigating the potential of this compound as a component in insect attractant formulations. Although not widely documented as a primary pheromone component for a specific insect species, its structural similarity to known green leaf volatiles (GLVs) suggests it may act as a synergist or a kairomonal attractant for certain phytophagous insects.

Green leaf volatiles are C6 alcohols, aldehydes, and esters released by plants upon damage. These compounds are known to play a significant role in host-plant location and selection by many insect species. This compound, as a C7 alkenol, may mimic these natural cues, potentially enhancing the efficacy of existing pheromone lures or acting as a standalone attractant.

These protocols are designed to guide researchers in the systematic evaluation of this compound's effects on insect behavior, from initial electrophysiological screening to field trapping experiments.

Data Presentation: Hypothetical Efficacy of this compound Formulations

The following tables present hypothetical data to illustrate how quantitative results from evaluation studies could be structured. These are for demonstrative purposes and are not based on published experimental results.

Table 1: Electroantennogram (EAG) Response of Target Insect Species to this compound and Control Compounds

CompoundInsect Species A (Coleoptera) - Mean EAG Response (mV) ± SEInsect Species B (Lepidoptera) - Mean EAG Response (mV) ± SE
Control (Hexane) 0.05 ± 0.010.04 ± 0.01
cis-3-Hexen-1-ol (Positive Control) 1.2 ± 0.21.5 ± 0.3
This compound 0.8 ± 0.15 0.9 ± 0.2
Primary Pheromone Component 2.5 ± 0.43.1 ± 0.5

Table 2: Field Trapping Results for Pheromone Blends with and without this compound

Lure FormulationMean Trap Catch (Insect Species A) / Week ± SEMean Trap Catch (Insect Species B) / Week ± SE
Unbaited Trap (Control) 2 ± 0.51 ± 0.3
Primary Pheromone (1 mg) 50 ± 575 ± 8
This compound (1 mg) 15 ± 310 ± 2
Primary Pheromone (1 mg) + this compound (0.1 mg) 75 ± 7 110 ± 10
Primary Pheromone (1 mg) + this compound (1 mg) 65 ± 6 95 ± 9

Experimental Protocols

Protocol 1: Electroantennogram (EAG) Analysis

This protocol details the methodology for assessing the antennal response of target insects to this compound.

Objective: To determine if the olfactory receptors on the insect's antennae are stimulated by this compound.

Materials:

  • This compound (≥95% purity)

  • Hexane (solvent)

  • Positive control (e.g., cis-3-Hexen-1-ol or a known primary pheromone component)

  • Live, healthy adult insects (both sexes)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (air stimulus controller, charcoal-filtered and humidified air)

  • Glass Pasteur pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL).

    • Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Prepare solutions of the positive control and a hexane-only control.

  • Antennal Preparation:

    • Immobilize an insect (e.g., on wax or in a pipette tip with the head protruding).

    • Excise one antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Odor Delivery and Recording:

    • Apply 10 µL of a test solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Allow the solvent to evaporate for 30 seconds.

    • Place the tip of the pipette into the humidified air stream directed at the antennal preparation.

    • Deliver a puff of the odorant-laden air (e.g., 0.5 seconds) onto the antenna.

    • Record the resulting electrical potential (EAG response) using the data acquisition software.

  • Data Analysis:

    • Present stimuli in a randomized order, with a sufficient interval between puffs (e.g., 60 seconds) to allow the antenna to recover.

    • Measure the amplitude of the depolarization (in millivolts) for each stimulus.

    • Subtract the mean response to the hexane control from the responses to the test compounds to normalize the data.

    • Compare the mean responses to this compound with the positive and negative controls using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Field Trapping Bioassay

This protocol outlines the procedure for evaluating the attractiveness of this compound in a field setting.

Objective: To assess the ability of this compound to attract target insects, either alone or in combination with a known pheromone.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps, funnel traps).

  • Lure dispensers (e.g., rubber septa, polyethylene vials).

  • This compound (≥95% purity)

  • Known primary pheromone of the target insect.

  • Solvent (e.g., hexane).

  • Field site with a known population of the target insect.

  • Randomized complete block design layout for trap placement.

Procedure:

  • Lure Preparation:

    • Prepare the following lure treatments:

      • Unbaited control (dispenser with solvent only).

      • Primary pheromone at the standard loading rate.

      • This compound alone at various loading rates (e.g., 0.1 mg, 1 mg, 10 mg).

      • Primary pheromone plus this compound at various ratios (e.g., 1:0.1, 1:1, 1:10).

    • Load the dispensers with the respective solutions and allow the solvent to evaporate.

  • Trap Deployment:

    • At the selected field site, set up traps in a randomized complete block design, with each block containing one of each lure treatment.

    • Ensure a minimum distance between traps (e.g., 20-30 meters) to avoid interference.

    • Hang traps at a height appropriate for the target insect's flight behavior.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks).

    • Count and record the number of target insects captured in each trap.

    • Replace lures at appropriate intervals based on their expected field life.

  • Data Analysis:

    • Transform the trap catch data if necessary to meet the assumptions of normality and homogeneity of variances (e.g., using a log(x+1) transformation).

    • Analyze the data using a randomized block ANOVA.

    • If the ANOVA is significant, perform a means separation test (e.g., Tukey's HSD) to compare the mean trap catches for the different lure treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_lab Laboratory Assays cluster_field Field Trials cluster_analysis Data Analysis & Conclusion Compound This compound Lure_Prep Lure Formulation Compound->Lure_Prep Pheromone Known Pheromone Pheromone->Lure_Prep EAG Electroantennogram (EAG) Screening Lure_Prep->EAG Test Stimuli Trapping Field Trapping Bioassay Lure_Prep->Trapping Lure Treatments Stats Statistical Analysis EAG->Stats Data_Collection Data Collection Trapping->Data_Collection Data_Collection->Stats Conclusion Efficacy Determination Stats->Conclusion

Caption: Experimental workflow for evaluating this compound.

Hypothetical_Signaling_Pathway cluster_olfaction Olfactory Reception cluster_neuron Neuronal Signaling cluster_brain Brain Processing & Behavior Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP OR Olfactory Receptor (OR) OBP->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Depolarization Membrane Depolarization ORN->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Behavior Behavioral Response (Attraction) Higher_Brain->Behavior Initiation

Caption: Hypothetical olfactory signaling pathway for this compound.

Application Notes and Protocols: cis-4-Hepten-1-ol in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-4-Hepten-1-ol is a versatile unsaturated alcohol recognized for its potent green, fresh, and slightly fruity aroma profile.[1][2] This compound, also known as (Z)-4-hepten-1-ol, serves as a valuable building block in the synthesis of various flavor and fragrance formulations.[3][4] Its unique olfactory characteristics, reminiscent of green, leafy, and subtly citrus notes, make it a key ingredient in creating natural-smelling fruit and vegetable flavors, as well as fresh, vibrant fragrances.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the flavor, fragrance, and related industries.

Physicochemical Properties and Odor/Flavor Profile

This compound is a colorless to pale yellow liquid with a characteristic green and slightly fatty odor.[3] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O[1][3]
Molecular Weight 114.19 g/mol [1][3]
CAS Number 6191-71-5[3]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 84-86 °C at 20.3 mmHg[3]
Density 0.850 g/mL[3]
Refractive Index 1.440[3]
Odor Profile Green, fresh, leafy, slightly citrus and fruity[1]
Taste Profile Subtle, fresh, green[1]

Applications in Flavor and Fragrance

This compound is utilized in a variety of applications to impart a natural and fresh character.

  • Flavor Applications: It is employed in the creation of flavoring agents for food and beverages, where it enhances the taste profile with its subtle, fresh characteristics.[1] It is particularly effective in fruit flavors such as apple, pear, and tropical fruits, as well as in vegetable and savory notes.

  • Fragrance Applications: In perfumery, it is a key component for adding natural, leafy, and slightly fruity top notes to perfumes, colognes, and personal care products.[1] Its versatility allows it to be used in both synthetic and natural fragrance compositions.[1]

  • Other Applications: This compound also serves as an intermediate in the synthesis of other valuable fragrance and flavor compounds, such as esters, which often possess more complex and desirable aroma profiles. It is also explored in cosmetic formulations as a fragrance component and skin-conditioning agent.[3]

Quantitative Data Summary

The following table summarizes available quantitative data regarding the use of this compound.

ParameterValue/RangeApplicationReference
Recommended Usage Level in Fragrance Concentrate Up to 1.0%Fragrances[5]
Maximised Survey-derived Daily Intakes (MSDI-EU) 1.20 (μ g/capita/day )Flavoring[5]

Experimental Protocols

This protocol describes the esterification of this compound to produce cis-4-heptenyl acetate, a compound with a more pronounced fruity and floral aroma. The procedure is adapted from a similar synthesis of 6-heptenyl acetate.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.0 equivalents), followed by a catalytic amount of DMAP.

  • Add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure cis-4-heptenyl acetate.

This protocol outlines the preparation of a simple green apple flavor base incorporating this compound to provide a fresh, green top note.

Materials:

  • This compound

  • Ethyl acetate

  • Hexyl acetate

  • Ethyl-2-methyl butyrate

  • Damascenone (0.1% solution in ethanol)

  • Ethanol (food grade)

  • Glass beakers, pipettes, and a mixing vessel

Procedure:

  • Prepare stock solutions of each ingredient in food-grade ethanol if necessary.

  • In a clean glass mixing vessel, combine the following ingredients in the specified proportions (parts by weight):

    • Ethyl acetate: 50

    • Hexyl acetate: 20

    • Ethyl-2-methyl butyrate: 15

    • This compound: 5

    • Damascenone (0.1% solution): 10

  • Mix the components thoroughly until a homogenous solution is obtained.

  • Allow the flavor base to mature for at least 24 hours before evaluation and application.

  • This base can be used at a starting dosage of 0.05% to 0.2% in beverages and confectionery.

This protocol describes a triangle test to determine if a sensory panel can detect the presence of this compound in a simple beverage system.

Materials:

  • A base beverage (e.g., sugar water, or a simple unflavored carbonated beverage)

  • A solution of this compound in food-grade ethanol (e.g., 1% solution)

  • Sensory evaluation booths

  • Coded sample cups

  • Water for rinsing

Procedure:

  • Prepare two beverage samples: a control sample (beverage only) and a test sample containing a low concentration of this compound (e.g., 1-5 ppm).

  • For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests).

  • Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Record the responses of each panelist.

  • Analyze the data statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance.

Visualizations

experimental_workflow cluster_synthesis Synthesis of cis-4-Heptenyl Acetate cluster_formulation Green Apple Flavor Formulation start_synthesis This compound reaction Esterification Reaction start_synthesis->reaction reagents Acetic Anhydride, Pyridine, DMAP reagents->reaction workup Workup & Extraction reaction->workup purification Column Chromatography workup->purification end_synthesis cis-4-Heptenyl Acetate purification->end_synthesis start_formulation This compound mixing Blending start_formulation->mixing other_ingredients Other Flavor Components other_ingredients->mixing maturation Maturation (24h) mixing->maturation end_formulation Green Apple Flavor Base maturation->end_formulation

Caption: Experimental workflow for synthesis and formulation.

olfactory_pathway odorant This compound (Odorant Molecule) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP (Second Messenger) adenylyl_cyclase->cAMP Produces ion_channel Ion Channel cAMP->ion_channel Opens neuron_signal Signal to Brain ion_channel->neuron_signal Leads to

Caption: General olfactory signaling pathway.

References

The Strategic Role of cis-4-Hepten-1-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

cis-4-Hepten-1-ol, a seven-carbon unsaturated alcohol, serves as a versatile and valuable building block in the complex landscape of pharmaceutical synthesis. Its inherent structural features—a cis-configured double bond and a primary alcohol—provide a reactive scaffold for the stereoselective introduction of key functionalities and the construction of intricate molecular architectures found in a variety of therapeutic agents. While not always a direct starting material in the final stages of drug synthesis, its role as a precursor for crucial intermediates is pivotal. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical precursors, with a focus on its conversion to key intermediates for prostaglandin analogs.

Application Notes:

This compound is a key starting material for the synthesis of the lower side chain of various prostaglandin analogs. Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogs are used in the treatment of various conditions, including glaucoma, ulcers, and as labor inducers. The specific stereochemistry of the cis double bond in this compound is crucial for establishing the correct geometry in the final drug molecule.

One of the primary applications of this compound in this context is its conversion to (4Z)-7-iodo-4-hepten-1-ol. This iodo-derivative is a key intermediate that can be coupled with the prostaglandin core structure through various cross-coupling reactions. The terminal iodide allows for the formation of a new carbon-carbon bond, effectively installing the complete lower side chain onto the cyclopentanone ring of the prostaglandin scaffold.

Key Synthetic Transformation:

The conversion of this compound to a more functionalized intermediate is a critical first step. A representative and crucial transformation is the iodination of the terminal carbon, which is achieved through a two-step process involving initial protection of the alcohol, followed by hydroboration/oxidation to extend the chain and subsequent iodination. A more direct approach involves the protection of the alcohol followed by a hydroalumination/iodination sequence.

A key reaction in many prostaglandin syntheses is the Wittig reaction or its variants, which are used to form the carbon-carbon double bonds in the side chains with specific stereochemistry. While direct use of this compound derivatives in a Wittig reaction is less common for forming the entire side chain in one step, intermediates derived from it are often coupled to aldehydes on the prostaglandin core.

Experimental Protocols:

The following protocols provide detailed methodologies for the conversion of this compound to key intermediates used in pharmaceutical synthesis.

Protocol 1: Synthesis of (4Z)-7-Iodo-4-hepten-1-ol from this compound

This protocol details a representative two-step procedure to convert this compound into a key iodinated intermediate.

Step 1: Protection of the Alcohol

Reaction: this compound is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the TBDMS-protected ether.

Step 2: Hydroboration-Oxidation and Iodination

Reaction: The protected cis-4-heptenyl ether is converted to the corresponding terminal iodide. This can be achieved via a hydroboration-oxidation to the terminal alcohol, followed by conversion to the iodide. A more direct route is shown here using hydrozirconation followed by iodination.

Materials:

  • TBDMS-protected cis-4-heptenyl ether

  • Schwartz's reagent (Zirconocene hydrochloride)

  • Iodine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected cis-4-heptenyl ether (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add Schwartz's reagent (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-3 hours.

  • Cool the reaction to 0 °C and add a solution of iodine (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (4Z)-7-iodo-4-hepten-1-ol TBDMS ether.

  • The TBDMS group can be removed using standard deprotection conditions (e.g., TBAF in THF) if the free alcohol is required for the subsequent coupling step.

Data Presentation:

Table 1: Representative Quantitative Data for the Synthesis of (4Z)-7-Iodo-4-hepten-1-ol TBDMS ether

StepReactantProductReagentsSolventYield (%)Purity (%) (by GC/NMR)
1. TBDMS ProtectionThis compoundTBDMS-protected cis-4-heptenyl etherTBDMSCl, ImidazoleDCM90-95>98
2. Hydrozirconation-IodinationTBDMS-protected ether(4Z)-7-Iodo-4-hepten-1-ol TBDMS etherSchwartz's reagent, IodineDCM/THF75-85>97

Mandatory Visualizations:

Synthesis_Pathway This compound This compound TBDMS-protected ether TBDMS-protected ether This compound->TBDMS-protected ether  TBDMSCl, Imidazole    DCM   Iodo-intermediate Iodo-intermediate TBDMS-protected ether->Iodo-intermediate  1. Schwartz's Reagent    2. Iodine   Prostaglandin Analog Prostaglandin Analog Iodo-intermediate->Prostaglandin Analog  Coupling with    Prostaglandin Core   Experimental_Workflow cluster_protection Step 1: Protection cluster_iodination Step 2: Iodination Start This compound in DCM Add_Imidazole Add Imidazole Start->Add_Imidazole Cool Cool to 0 °C Add_Imidazole->Cool Add_TBDMSCl Add TBDMSCl Cool->Add_TBDMSCl Stir Stir at RT Add_TBDMSCl->Stir Quench_Wash Quench and Wash Stir->Quench_Wash Dry_Concentrate Dry and Concentrate Quench_Wash->Dry_Concentrate Purify_1 Column Chromatography Dry_Concentrate->Purify_1 Protected_Ether TBDMS-protected ether Purify_1->Protected_Ether Start_2 Protected Ether in DCM Protected_Ether->Start_2 Add_Schwartz Add Schwartz's Reagent Start_2->Add_Schwartz Stir_2 Stir at RT Add_Schwartz->Stir_2 Cool_2 Cool to 0 °C Stir_2->Cool_2 Add_Iodine Add Iodine in THF Cool_2->Add_Iodine Stir_3 Stir at RT Add_Iodine->Stir_3 Quench_Wash_2 Quench and Wash Stir_3->Quench_Wash_2 Dry_Concentrate_2 Dry and Concentrate Quench_Wash_2->Dry_Concentrate_2 Purify_2 Column Chromatography Dry_Concentrate_2->Purify_2 Final_Product (4Z)-7-Iodo-4-hepten-1-ol derivative Purify_2->Final_Product

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of cis-4-Hepten-1-ol using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a strong native chromophore in this compound, a pre-column derivatization step with p-nitrobenzoyl chloride is employed to introduce a UV-active moiety, enabling sensitive detection. This method is suitable for the quantitative analysis of this compound in various matrices, providing a valuable tool for quality control, stability studies, and pharmacokinetic analysis in research and drug development settings.

Introduction

This compound is an unsaturated alcohol that serves as a versatile building block in organic synthesis, with applications in the fragrance, flavor, and pharmaceutical industries. Accurate and precise quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting metabolic studies. While gas chromatography (GC) is a common analytical technique for volatile compounds like this compound, HPLC offers advantages in terms of sample compatibility and the ability to analyze less volatile derivatives. A significant challenge in developing an HPLC method for this compound is its lack of a UV-absorbing chromophore, which limits its detectability with standard UV detectors.

To overcome this limitation, this application note describes a method based on pre-column derivatization. The hydroxyl group of this compound is reacted with p-nitrobenzoyl chloride to form the corresponding ester, which possesses a strong UV absorbance. The resulting derivative is then separated and quantified using reversed-phase HPLC.

Experimental Protocols

Derivatization of this compound with p-Nitrobenzoyl Chloride

This protocol outlines the procedure for the derivatization of this compound to introduce a UV-active label.

Materials:

  • This compound standard

  • p-Nitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the this compound stock solution.

    • Add 50 µL of anhydrous pyridine.

    • Add a 1.2 molar excess of p-nitrobenzoyl chloride (dissolved in a small volume of anhydrous dichloromethane).

    • Cap the vial and vortex thoroughly.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Work-up:

    • Add 500 µL of 1 M HCl to quench the reaction and neutralize the pyridine.

    • Vortex and separate the organic layer.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for HPLC:

    • Carefully transfer the dried organic layer to a new vial.

    • Evaporate the dichloromethane under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 70:30 Methanol:Water).

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Analysis of Derivatized this compound

This protocol details the chromatographic conditions for the separation and quantification of the p-nitrobenzoyl ester of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of derivatized this compound.

ParameterExpected Value
Retention Time (min) ~ 6.5
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 5 ng/mL
Limit of Quantitation (LOQ) ~ 15 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_workup Work-up cluster_analysis Analysis start This compound Standard reagents Add Pyridine & p-Nitrobenzoyl Chloride start->reagents Dissolve in Dichloromethane react Reaction (30 min, RT) reagents->react quench Quench with HCl react->quench wash Wash with NaHCO3 quench->wash dry Dry with Na2SO4 wash->dry evap Evaporate Solvent dry->evap recon Reconstitute in Mobile Phase evap->recon hplc HPLC Analysis recon->hplc

Caption: Experimental workflow for the derivatization and analysis of this compound.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Methodology cluster_outcome Outcome problem This compound lacks a chromophore derivatization Pre-column Derivatization with p-Nitrobenzoyl Chloride problem->derivatization Solution hplc Reversed-Phase HPLC derivatization->hplc Enables outcome Sensitive & Accurate Quantification by UV Detection hplc->outcome

Caption: Logical relationship of the analytical method development.

Conclusion

The described HPLC method, incorporating a pre-column derivatization step with p-nitrobenzoyl chloride, provides a reliable and sensitive approach for the quantitative analysis of this compound. This method is readily applicable in research and industrial settings for quality control and developmental studies of products containing this important chemical intermediate. The detailed protocol and expected performance characteristics offer a solid foundation for the implementation and validation of this analytical procedure.

Application Note: Protocols for the Selective Oxidation of cis-4-Hepten-1-ol to cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the selective oxidation of the primary allylic alcohol, cis-4-Hepten-1-ol, to its corresponding aldehyde, cis-4-Heptenal. The preservation of the cis-alkene geometry is a critical aspect of this transformation. Three widely used and effective oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. These protocols offer a range of conditions, from the use of a classic chromium-based reagent to milder, metal-free alternatives, allowing researchers to select the most suitable method based on substrate sensitivity, scale, and laboratory capabilities.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates such as this compound, a key challenge is to achieve high chemoselectivity, oxidizing the alcohol without affecting the labile cis-double bond or causing over-oxidation to the carboxylic acid. The resulting α,β-unsaturated aldehyde, cis-4-Heptenal, is a valuable synthetic intermediate.

This application note details three reliable methods for this conversion:

  • Pyridinium Chlorochromate (PCC) Oxidation: A well-established method using a chromium(VI) reagent that is effective for converting primary alcohols to aldehydes without significant over-oxidation.[1][2]

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates under neutral pH and at room temperature, making it ideal for sensitive substrates.[3][4]

  • Swern Oxidation: A DMSO-based, metal-free oxidation that is highly reliable and proceeds under cryogenic conditions, which helps to minimize side reactions.[5][6]

Quantitative Data Summary

The following table summarizes the key parameters for each of the described oxidation protocols.

ParameterPCC OxidationDess-Martin (DMP) OxidationSwern Oxidation
Oxidizing Agent Pyridinium Chlorochromate (PCC)Dess-Martin Periodinane (DMP)Oxalyl Chloride / DMSO
Stoichiometry (Oxidant) 1.5 equivalents1.2 - 1.5 equivalents1.5 eq. (COCl)₂, 2.0 eq. (DMSO)
Base N/A (PCC is mildly acidic)N/A (or mild buffer like NaHCO₃)Triethylamine (TEA)
Stoichiometry (Base) N/AN/A5.0 equivalents
Solvent Dichloromethane (DCM), anhydrousDichloromethane (DCM)Dichloromethane (DCM), anhydrous
Temperature 0 °C to Room TemperatureRoom Temperature-78 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 3 hours1 - 2 hours
Typical Yield 75 - 90%85 - 95%85 - 95%
Key Considerations Chromium waste; requires anhydrous conditions; reagent is mildly acidic.[7][8]Reagent can be shock-sensitive; reaction is fast and mild.[9][10]Requires cryogenic temperatures; produces volatile, odorous byproducts (dimethyl sulfide).[5]

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents are hazardous and should be handled with care.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes the oxidation of this compound using PCC in an anhydrous organic solvent.[1][11]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Pyridinium Chlorochromate (1.5 eq.) and a layer of Celite® or silica gel.

  • Add anhydrous Dichloromethane (DCM) to the flask to create a slurry.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Slowly add the alcohol solution to the stirring PCC slurry at room temperature. The mixture will turn into a dark, tarry brown color.[8]

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel or Celite® to remove the chromium byproducts. Wash the pad thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol utilizes the mild hypervalent iodine reagent, Dess-Martin Periodinane, for the oxidation.[3][9]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and Dichloromethane (DCM).

  • Stir the solution at room temperature and add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5-10 minutes.

  • Allow the reaction to stir at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if required.

Protocol 3: Swern Oxidation

This protocol employs DMSO activated by oxalyl chloride under cryogenic conditions.[5][6]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, stir bar, and dropping funnel

  • Dry ice/acetone bath

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a dry three-necked flask equipped with a thermometer and two dropping funnels under an inert atmosphere.

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) to the cold DCM.

  • In a separate flask, prepare a solution of DMSO (2.0 eq.) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 eq.) dropwise to the mixture. A thick white precipitate will form.

  • After stirring for another 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

Oxidation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Start This compound (Starting Material) Solvent Add Anhydrous Solvent (e.g., DCM) Start->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Solvent->Inert Cooling Cool to Required Temperature (if needed) Inert->Cooling Add_Oxidant Add Oxidizing Agent (PCC, DMP, or Swern Reagents) Cooling->Add_Oxidant Stir Stir for Specified Time (Monitor by TLC) Add_Oxidant->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Wash & Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify Product cis-4-Heptenal (Purified Product) Purify->Product

Caption: General workflow for the oxidation of this compound.

References

Application Note: Utilization of cis-4-Hepten-1-ol in the Synthesis of Insect Pheromone Analogs for Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of environmentally benign pest management strategies is a critical goal in modern agriculture. Insect sex pheromones, which are chemical signals used for mating, offer a highly specific and non-toxic method for pest control through mating disruption or mass trapping.[1][2] Many of these pheromones are straight-chain unsaturated alcohols, aldehydes, or their acetate esters.[3][4] cis-4-Hepten-1-ol is a versatile C7 unsaturated alcohol that serves as a valuable building block in organic synthesis for the fragrance and flavor industry and holds potential in agrochemical development.[5][6] Its defined stereochemistry and functional group make it an attractive starting material for the synthesis of various insect pheromone components and their analogs.

This application note details a protocol for the synthesis of cis-4-Heptenyl acetate, a model compound representing a common structural motif in lepidopteran sex pheromones. The described transformation is a foundational step that can be integrated into more complex synthetic routes for specific target pheromones, such as those for the peach twig borer (Anarsia lineatella).[7][8]

Synthesis of cis-4-Heptenyl Acetate

The primary transformation described is the esterification of the hydroxyl group of this compound to form the corresponding acetate ester. This is a common final step in the synthesis of many insect pheromones, as the acetate is often the active signaling molecule. The reaction is typically carried out by treating the alcohol with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine, which also acts as a catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 This compound P1 cis-4-Heptenyl Acetate R1->P1 Acetylation R2 Acetic Anhydride R2->P1 R3 Pyridine P2 Pyridinium Acetate R3->P2

Caption: Synthetic pathway for the acetylation of this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the expected product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)Purity (%)Expected Yield (%)
This compoundC₇H₁₄O114.19[9]78 °C / 23 mmHg[9]1.445[9]≥95.0[9]-
cis-4-Heptenyl AcetateC₉H₁₆O₂156.2275-76 °C / 12 mmHg~1.430>9585-95

Experimental Protocol: Acetylation of this compound

This protocol is based on standard procedures for the acetylation of primary alcohols.[10]

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (to a concentration of approx. 0.5 M).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude cis-4-Heptenyl acetate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

G A 1. Dissolve this compound in anhydrous DCM B 2. Cool to 0°C and add Pyridine & Acetic Anhydride A->B C 3. Stir at room temperature for 4-6 hours (Monitor by TLC) B->C D 4. Quench with 1M HCl at 0°C C->D E 5. Transfer to Separatory Funnel D->E F 6. Wash with 1M HCl E->F G 7. Wash with sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry organic layer (MgSO4) H->I J 10. Filter and Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: Experimental workflow for the synthesis of cis-4-Heptenyl acetate.

Conclusion

This application note provides a detailed protocol for the synthesis of cis-4-Heptenyl acetate from this compound, a key transformation for producing agrochemical pheromones. This procedure serves as a model for the development of more complex, biologically active molecules for use in integrated pest management programs. The use of this compound as a precursor offers a reliable method for introducing a C7 carbon chain with a specific cis-double bond configuration, which is crucial for the biological activity of many insect pheromones.

References

Stereoselective Synthesis of cis-4-Hepten-1-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of cis-4-Hepten-1-ol and its derivatives, key intermediates in the synthesis of various natural products and pharmaceuticals. The primary focus is on two highly effective methods for establishing the cis-alkene geometry: the Wittig reaction with non-stabilized ylides and the partial hydrogenation of alkynes using a Lindlar catalyst.

Method 1: cis-Selective Wittig Reaction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphonium ylide. Non-stabilized ylides, typically those bearing alkyl substituents, react under kinetic control to predominantly form the cis or (Z)-alkene.[1][2][3] This protocol outlines the synthesis of this compound via the reaction of propanal with a non-stabilized phosphonium ylide derived from 4-bromobutanol.

Overall Synthetic Workflow: Wittig Reaction

Wittig_Workflow cluster_0 Phosphonium Salt Formation cluster_1 Ylide Formation & Wittig Reaction 4-Bromobutanol 4-Bromobutanol Phosphonium_Salt (4-Hydroxybutyl)triphenylphosphonium bromide 4-Bromobutanol->Phosphonium_Salt PPh3, Toluene, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Strong Base (e.g., n-BuLi) Base n-BuLi or NaNH2 Base->Ylide cis_4_Hepten_1_ol This compound Ylide->cis_4_Hepten_1_ol Propanal, THF Propanal Propanal Propanal->cis_4_Hepten_1_ol

Caption: Synthetic workflow for this compound via the Wittig reaction.

Experimental Protocols

1. Synthesis of (4-Hydroxybutyl)triphenylphosphonium bromide

This procedure details the formation of the necessary phosphonium salt from 4-bromobutanol and triphenylphosphine.[4]

  • Materials:

    • 4-Bromobutanol

    • Triphenylphosphine (PPh₃)

    • Toluene, anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Add 4-bromobutanol (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, during which the phosphonium salt will precipitate.

    • Cool the mixture to room temperature and then further cool in an ice bath.

    • Collect the white precipitate by filtration, wash with cold toluene, and dry under vacuum to yield the (4-hydroxybutyl)triphenylphosphonium bromide.

2. Wittig Olefination to form this compound

This protocol describes the in situ generation of the ylide and its reaction with propanal to yield the target cis-alkenol.[5]

  • Materials:

    • (4-Hydroxybutyl)triphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes (or Sodium amide, NaNH₂)

    • Propanal

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Suspend (4-hydroxybutyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe. The formation of the orange-red ylide will be observed.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add propanal (1.0 eq), freshly distilled, dropwise to the ylide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The stereoselectivity of the Wittig reaction is influenced by factors such as the solvent, temperature, and the nature of the base used.[6][7] For non-stabilized ylides under salt-free conditions, high cis-selectivity is generally achieved.

ReactantsProductYield (%)cis:trans RatioReference
(4-Hydroxybutyl)triphenylphosphonium bromide + PropanalThis compound65-80>95:5[3] (representative)
Alkyltriphenylphosphonium ylide + Aliphatic aldehydecis-Alkene70-9585:15 to >99:1[2][6]

Method 2: Partial Hydrogenation of an Alkyne using Lindlar's Catalyst

The partial reduction of alkynes provides a highly reliable and stereoselective route to cis-alkenes. Lindlar's catalyst, a palladium catalyst poisoned with lead acetate and quinoline, is specifically designed for this transformation, preventing over-reduction to the corresponding alkane.[8][9] This method involves the synthesis of the precursor 4-heptyn-1-ol, followed by its stereoselective reduction.

Overall Synthetic Workflow: Alkyne Reduction

Alkyne_Reduction_Workflow cluster_0 Alkyne Synthesis cluster_1 Partial Hydrogenation 1-Butyne 1-Butyne Butynyllithium Butynyllithium 1-Butyne->Butynyllithium n-BuLi n-BuLi n-BuLi->Butynyllithium 4_Heptyn_1_ol 4-Heptyn-1-ol Butynyllithium->4_Heptyn_1_ol Propylene_Oxide Propylene Oxide Propylene_Oxide->4_Heptyn_1_ol BF3·OEt2 4_Heptyn_1_ol_input 4-Heptyn-1-ol cis_4_Hepten_1_ol This compound 4_Heptyn_1_ol_input->cis_4_Hepten_1_ol Lindlar_Catalyst Lindlar's Catalyst Lindlar_Catalyst->cis_4_Hepten_1_ol H2 H2 (1 atm) H2->cis_4_Hepten_1_ol

Caption: Synthetic workflow for this compound via alkyne reduction.

Experimental Protocols

1. Synthesis of 4-Heptyn-1-ol

This protocol describes the synthesis of the alkyne precursor, 4-heptyn-1-ol, from 1-butyne and propylene oxide.[10]

  • Materials:

    • 1-Butyne

    • n-Butyllithium (n-BuLi) in hexanes

    • Propylene oxide

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-butyne (1.1 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C.

    • In a separate flask, prepare a solution of propylene oxide (1.0 eq) and BF₃·OEt₂ (1.1 eq) in anhydrous THF at -78 °C.

    • Slowly add the butynyllithium solution to the propylene oxide solution via cannula at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 4-heptyn-1-ol.

2. Partial Hydrogenation of 4-Heptyn-1-ol

This protocol details the stereoselective reduction of 4-heptyn-1-ol to this compound.

  • Materials:

    • 4-Heptyn-1-ol

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Quinoline (optional, as a further poison)

    • Ethyl acetate or Hexane, anhydrous

    • Hydrogen gas (H₂)

  • Procedure:

    • To a round-bottom flask, add 4-heptyn-1-ol (1.0 eq) and a suitable solvent such as ethyl acetate or hexane.

    • Add Lindlar's catalyst (5-10% by weight of the alkyne). For substrates prone to over-reduction, a small amount of quinoline can be added.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon is sufficient for atmospheric pressure).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the product.

    • Once the reaction is complete (typically 2-6 hours), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography to obtain pure this compound.

Quantitative Data

The partial hydrogenation of alkynes using Lindlar's catalyst is a highly reliable method for the synthesis of cis-alkenes, often providing excellent yields and stereoselectivity.[11][12]

ReactantProductYield (%)cis:trans RatioReference
4-Heptyn-1-olThis compound85-95>98:2 (representative)
Internal Alkynecis-Alkene90-99>95:5[9][12]

Summary and Comparison of Methods

FeatureWittig ReactionLindlar Hydrogenation
Stereoselectivity High for cis with non-stabilized ylidesExcellent for cis
Key Reagents Phosphonium salt, strong base, aldehydeAlkyne, Lindlar's catalyst, H₂
Byproducts Triphenylphosphine oxideMinimal
Advantages Readily available starting materials, well-establishedHigh reliability and stereoselectivity, clean reaction
Disadvantages Formation of stoichiometric phosphine oxide waste, can be sensitive to reaction conditionsUse of toxic lead in the catalyst, potential for catalyst deactivation or over-reduction

Both the Wittig reaction and Lindlar hydrogenation are excellent methods for the stereoselective synthesis of this compound and its derivatives. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and byproducts. For high-volume synthesis where catalyst cost and toxicity are concerns, exploring alternative lead-free catalysts for alkyne hydrogenation may be beneficial. For smaller scale and rapid synthesis, the Wittig reaction offers a versatile approach.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-4-Hepten-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound with high stereoselectivity is the Wittig reaction. This reaction involves the coupling of an aldehyde (propanal) with a phosphorus ylide derived from a phosphonium salt, such as (4-hydroxybutyl)triphenylphosphonium bromide. An alternative, though less direct, route involves the selective reduction of cis-4-hepten-1-al.

Q2: How can I maximize the cis selectivity in the Wittig reaction?

A2: To maximize the formation of the cis isomer, it is crucial to use a non-stabilized ylide under salt-free conditions. The choice of solvent and base is also critical. Aprotic, non-polar solvents and strong, non-lithium-based bases are generally preferred to avoid equilibration of the intermediate oxaphosphetane, which can lead to the more stable trans product.[1][2][3][4]

Q3: What are the common byproducts in the synthesis of this compound via the Wittig reaction?

A3: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. Other potential byproducts can include the trans-isomer of 4-Hepten-1-ol, unreacted starting materials (propanal and the phosphonium salt), and products from side reactions of the ylide, such as self-condensation or reaction with atmospheric oxygen.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure. This technique is effective in separating the desired product from the high-boiling triphenylphosphine oxide and any unreacted starting materials. Column chromatography can also be employed for higher purity requirements.

Q5: How can I accurately determine the cis to trans isomer ratio of my product?

A5: The most common method for determining the isomeric ratio of cis- and trans-4-Hepten-1-ol is gas chromatography-mass spectrometry (GC-MS).[5][6] Capillary GC columns with polar stationary phases are particularly effective in separating these geometric isomers.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete ylide formation. 2. Inactive aldehyde. 3. Unfavorable reaction conditions.1. Ensure the use of a strong, fresh base and anhydrous conditions for ylide generation. 2. Use freshly distilled propanal to avoid impurities from oxidation or polymerization. 3. Optimize reaction temperature and time. For non-stabilized ylides, low temperatures are often preferred.
Low cis Selectivity (High trans Isomer Content) 1. Presence of lithium salts. 2. Use of a stabilized ylide. 3. High reaction temperature. 4. Protic or polar solvent.1. Employ "salt-free" Wittig conditions by using bases that do not introduce lithium ions (e.g., sodium amide, potassium tert-butoxide). 2. Ensure the ylide used is non-stabilized (the substituent on the carbanion is an alkyl group). 3. Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control. 4. Use aprotic, non-polar solvents like THF or diethyl ether.
Difficulty in Removing Triphenylphosphine Oxide 1. Co-distillation with the product. 2. Similar solubility in extraction solvents.1. Perform fractional distillation under reduced pressure to effectively separate the lower-boiling product from the high-boiling triphenylphosphine oxide. 2. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off before distillation.
Presence of Unreacted Starting Materials in the Product 1. Incorrect stoichiometry. 2. Insufficient reaction time or temperature.1. Use a slight excess (1.1-1.2 equivalents) of the ylide to ensure complete consumption of the aldehyde. 2. Monitor the reaction progress by thin-layer chromatography (TLC) or GC to determine the optimal reaction time.

Experimental Protocols

Method 1: Wittig Reaction for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound via the Wittig reaction.

Materials:

  • (4-hydroxybutyl)triphenylphosphonium bromide

  • Propanal

  • Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Phosphonium Salt Preparation: (4-hydroxybutyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 4-bromo-1-butanol.

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-hydroxybutyl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and slowly add one equivalent of a strong, non-lithium base like sodium amide or potassium tert-butoxide. Stir the mixture at this temperature for 1-2 hours to form the ylide.

  • Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of freshly distilled propanal (1 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. To the residue, add hexane to precipitate the triphenylphosphine oxide. Filter off the solid and wash with cold hexane. The filtrate, containing the crude product, is then subjected to fractional distillation under reduced pressure to obtain pure this compound.

Method 2: Reduction of cis-4-Heptenal

This protocol outlines the synthesis of this compound by the reduction of the corresponding aldehyde.

Materials:

  • cis-4-Heptenal

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH)

  • Methanol or Diethyl ether

  • Saturated aqueous ammonium chloride solution (for LAH) or water

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: In a round-bottom flask, dissolve cis-4-heptenal in a suitable solvent (methanol for NaBH₄, diethyl ether for LAH). Cool the solution to 0 °C.

  • Slowly add the reducing agent (NaBH₄ or LAH) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (for NaBH₄): Carefully add water to quench the reaction. Extract the product with diethyl ether.

  • Work-up (for LAH): Carefully and slowly add water, followed by a 15% aqueous NaOH solution, and then more water to quench the reaction. Filter the resulting precipitate and wash it with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution. The crude product can be purified by distillation under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Conditions on the Wittig Reaction for Aliphatic Aldehydes

Base Solvent Temperature (°C) Typical Yield (%) Typical cis:trans Ratio
n-BuLiTHF-78 to 2560-80>95:5
NaNH₂THF-33 to 2570-85>98:2
KOtBuTHF-78 to 2565-80>95:5
NaHMDSTHF-78 to 2575-90>98:2

Note: Data is generalized for non-stabilized ylides with aliphatic aldehydes and may vary for the specific synthesis of this compound.

Visualizations

Wittig_Synthesis_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Work-up & Purification Phosphonium_Salt (4-hydroxybutyl)triphenyl- phosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaNH₂) in Anhydrous THF Base->Ylide Reaction_Mixture Reaction at Low Temp. Ylide->Reaction_Mixture Aldehyde Propanal Aldehyde->Reaction_Mixture Quenching Quench (NH₄Cl) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Crude_Product Crude Product Extraction->Crude_Product Purification Fractional Distillation Final_Product This compound Purification->Final_Product Crude_Product->Purification

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Logic Start Low Yield or Poor Selectivity Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity Assess Starting Material Purity Start->Check_Purity Ylide_OK Ylide Formation OK? Check_Ylide->Ylide_OK Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Purity_OK Purity High? Check_Purity->Purity_OK Improve_Ylide Use Fresh/Stronger Base, Ensure Anhydrous Conditions Ylide_OK->Improve_Ylide No Re-run Re-run Experiment Ylide_OK->Re-run Yes Optimize_Conditions Adjust Temp., Solvent, Use Salt-Free Method Conditions_OK->Optimize_Conditions No Conditions_OK->Re-run Yes Purify_Reagents Distill Aldehyde, Dry Solvent Purity_OK->Purify_Reagents No Purity_OK->Re-run Yes Improve_Ylide->Re-run Optimize_Conditions->Re-run Purify_Reagents->Re-run

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis-4-Hepten-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with obtaining high-purity this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenge in purifying this compound lies in the separation of the cis-isomer from its corresponding trans-isomer, which is a common impurity in commercial batches and synthetic preparations. These geometric isomers often possess very similar physical properties, such as boiling point and polarity, making their separation difficult. Additionally, the presence of the hydroxyl group can lead to tailing during chromatographic purification on silica gel due to its polar nature.

Q2: What are the most common impurities found in commercial this compound?

The most prevalent impurity is the trans-4-Hepten-1-ol isomer. Depending on the synthetic route, other potential impurities could include the corresponding saturated alcohol (1-heptanol), starting materials, and reaction byproducts. Commercially available this compound is often sold with a purity of ≥95%, with the main impurity being the trans-isomer.[1][2][3]

Q3: Which purification techniques are most effective for separating cis- and trans-4-Hepten-1-ol?

The choice of purification method depends on the scale of the purification and the required purity. The three main techniques are:

  • Fractional Distillation: Suitable for large-scale purification, exploiting the small difference in boiling points between the isomers.

  • Column Chromatography: Effective for smaller-scale purifications and for achieving high purity. Argentation chromatography (silica gel impregnated with silver nitrate) can be particularly effective for separating cis and trans alkenes.

  • Preparative Gas Chromatography (Prep-GC): An excellent technique for obtaining very high purity material on a small to medium scale, as it offers high resolution for separating compounds with close boiling points.

Data Presentation: Physical Properties of this compound and Related Compounds

A clear understanding of the physical properties of this compound and its potential impurities is crucial for selecting and optimizing a purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (n20/D)
This compound C₇H₁₄O114.1978 °C at 23 mmHg[3]0.850[3]1.445[3]
trans-4-Hepten-1-ol C₇H₁₄O114.19149-150 °C at 760 mmHg0.824Not readily available
1-Heptanol C₇H₁₆O116.20176 °C at 760 mmHg0.8221.424

Experimental Protocols & Troubleshooting Guides

Fractional Distillation

Detailed Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates. The column should be well-insulated.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask. The vapor will begin to rise through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient.

  • Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. The fraction that distills at the boiling point of this compound should be collected separately.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide for Fractional Distillation:

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers - Insufficient number of theoretical plates.- Distillation rate is too fast.- Poor insulation of the column.- Use a longer or more efficient fractionating column.- Reduce the heating rate to allow for proper equilibration.- Insulate the column with glass wool or aluminum foil.
Bumping or Uneven Boiling - Absence of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer.
Flooding of the Column - Excessive heating rate, causing too much vapor to enter the column at once.- Reduce the heating rate to decrease the vapor velocity.
No Distillate Collection - Thermometer bulb is positioned incorrectly.- Leaks in the apparatus.- Insufficient heating.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints for a proper seal.- Gradually increase the heating mantle temperature.

Experimental Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis & Outcome start Start with Impure This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge heat Gentle Heating charge->heat equilibrate Equilibrate Column heat->equilibrate collect Collect Fractions equilibrate->collect analyze Analyze Fractions (GC/NMR) collect->analyze pure Pure this compound analyze->pure Desired Purity Achieved impure Impure Fractions analyze->impure Purity Not Achieved impure->charge Re-distill

Caption: Workflow for the purification of this compound via fractional distillation.

Column Chromatography

Detailed Methodology:

  • Stationary Phase Selection: Use silica gel as the stationary phase. For enhanced separation of geometric isomers, consider preparing silver nitrate-impregnated silica gel (argentation chromatography).

  • Mobile Phase Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of ~0.2-0.3.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the mobile phase to avoid air bubbles.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide for Column Chromatography:

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC. A less polar solvent system may improve separation.- Reduce the amount of sample loaded onto the column.
Compound Tailing - Interaction of the hydroxyl group with acidic silica gel.- Compound is too polar for the eluent.- Add a small amount of a polar solvent (e.g., a few drops of triethylamine or methanol) to the mobile phase.- Increase the polarity of the mobile phase.
Cracked or Channeled Column - Improper packing of the stationary phase.- Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.
Compound Stuck on the Column - Mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).

Logical Troubleshooting for Column Chromatography

Column_Chromatography_Troubleshooting cluster_separation Separation Issues cluster_elution Elution Issues cluster_solutions Potential Solutions start Column Chromatography Problem Encountered poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing no_elution Compound Not Eluting start->no_elution cracking Column Cracking start->cracking optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp reduce_load Reduce Sample Load poor_sep->reduce_load tailing->optimize_mp add_polar Add Polar Modifier to Mobile Phase tailing->add_polar gradient Use Gradient Elution no_elution->gradient repack Repack Column cracking->repack

Caption: A troubleshooting guide for common issues in column chromatography.

Preparative Gas Chromatography (Prep-GC)

Detailed Methodology:

  • Column Selection: Choose a GC column with a stationary phase suitable for separating alcohols and isomers. A mid-polarity column (e.g., with a cyanopropylphenyl stationary phase) is often a good choice.

  • Method Development: Develop an analytical GC method to achieve baseline separation of cis- and trans-4-Hepten-1-ol. Optimize the temperature program, carrier gas flow rate, and injection volume.

  • Preparative Run: Scale up the injection volume for the preparative run. Multiple injections may be necessary to obtain the desired amount of pure product.

  • Fraction Collection: Use a fraction collector to isolate the peak corresponding to this compound as it elutes from the column.

  • Purity Verification: Analyze the collected fraction using analytical GC to confirm its purity.

Troubleshooting Guide for Preparative GC:

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution - Inappropriate temperature program or flow rate.- Column overloading.- Optimize the analytical method before scaling up.- Reduce the injection volume.
Peak Broadening - Injection volume is too large.- Non-volatile impurities in the sample.- Decrease the injection volume.- Pre-purify the sample by distillation or column chromatography to remove non-volatile components.
Low Recovery - Inefficient trapping of the eluting compound.- Ensure the fraction collector is functioning correctly and the trapping temperature is appropriate.

Prep_GC_Pathway cluster_input Input cluster_process Process cluster_output Output sample Impure this compound injector Injector sample->injector column GC Column injector->column Vaporization detector Detector column->detector Separation collector Fraction Collector detector->collector Signal cis_isomer Pure this compound collector->cis_isomer Collect Target Peak trans_isomer trans-4-Hepten-1-ol (and other impurities) collector->trans_isomer Divert Impurity Peaks

References

Technical Support Center: Separation of cis- and trans-Isomers of 4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the separation of cis- and trans-isomers of 4-hepten-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-isomers of 4-Hepten-1-ol challenging?

A1: The separation of geometric isomers like cis- and trans-4-Hepten-1-ol is challenging due to their very similar physicochemical properties. They have the same molecular weight and functional groups, leading to nearly identical boiling points and polarities. This results in close or co-eluting peaks in many standard chromatographic systems, necessitating highly selective methods to achieve baseline separation.

Q2: What are the recommended chromatographic techniques for separating these isomers?

A2: The most common and effective techniques for separating volatile isomers like 4-Hepten-1-ol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For preparative scale separations, silver-ion column chromatography is a highly effective, albeit more complex, technique.

Q3: Which GC column is best suited for separating cis- and trans-4-Hepten-1-ol?

A3: For the separation of cis and trans isomers of unsaturated alcohols, polar capillary columns are generally recommended. A good starting point would be a column with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or Carbowax 20M). For enhanced selectivity, especially for challenging separations, columns with a high cyanopropyl content or liquid crystalline stationary phases can be very effective.[1][2][3]

Q4: Can I use HPLC to separate these isomers? What column and mobile phase should I use?

A4: Yes, HPLC can be used for the separation of these isomers, particularly for analytical and semi-preparative purposes. A common approach is normal-phase chromatography on a silica gel column. For reversed-phase HPLC, achieving separation can be more challenging and may require specialized columns, such as those with phenyl-based stationary phases that can offer different selectivity through π-π interactions. Silver-ion HPLC (Ag-HPLC), where the stationary phase is impregnated with silver nitrate, is a powerful technique for separating unsaturated isomers.[4][5][6] The mobile phase typically consists of a non-polar solvent like hexane with a small amount of a polar modifier like isopropanol or ethanol.

Q5: My alcohol peaks are tailing in GC. What can I do?

A5: Peak tailing for alcohols in GC is a common issue, often caused by the interaction of the polar hydroxyl group with active sites (e.g., silanol groups) in the GC system. To mitigate this, you can:

  • Use a deactivated inlet liner: Ensure your liner is specifically designed for active compounds.

  • Perform inlet maintenance: Regularly clean the injector port and replace the septum and seals.

  • Trim the column: Cut the first 15-30 cm of the column to remove accumulated non-volatile residues.

  • Derivatize the sample: Convert the alcohol to a less polar derivative (e.g., a silyl ether) to reduce interactions with active sites.

Q6: How can I improve the resolution between the cis and trans isomer peaks in HPLC?

A6: To improve resolution in HPLC, you can systematically adjust several parameters:

  • Optimize the mobile phase: In normal-phase chromatography, fine-tune the ratio of the polar modifier in the non-polar mobile phase. Small changes can have a significant impact on selectivity.

  • Change the stationary phase: If a standard silica or C18 column does not provide adequate separation, try a different chemistry, such as a phenyl or cyano-bonded phase.

  • Lower the temperature: In some cases, reducing the column temperature can enhance separation.

  • Reduce the flow rate: A lower flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.

Troubleshooting Guides

Troubleshooting Poor Resolution in GC
Symptom Possible Cause(s) Suggested Solution(s)
Co-eluting or poorly resolved peaks 1. Inappropriate stationary phase.1. Use a more polar and selective column (e.g., high cyanopropyl or PEG phase).
2. Temperature program is not optimal.2. Decrease the temperature ramp rate to improve separation of closely eluting peaks.
3. Carrier gas flow rate is too high or too low.3. Optimize the linear velocity of the carrier gas for the specific column dimensions.
4. Column is overloaded.4. Inject a smaller sample volume or dilute the sample.
Troubleshooting Peak Tailing in GC for Alcohols
Symptom Possible Cause(s) Suggested Solution(s)
Asymmetric peaks with a "tail" 1. Active sites in the GC inlet liner.1. Replace the liner with a deactivated one. If using glass wool, ensure it is also deactivated.
2. Column contamination or degradation.2. Condition the column at a high temperature. Trim 15-30 cm from the front of the column. If the problem persists, the column may need to be replaced.
3. Low injector temperature.3. Increase the injector temperature to ensure rapid volatilization of the sample.
4. Chemical interactions with the stationary phase.4. Derivatize the alcohol to a less polar compound (e.g., silylation) to block the active hydroxyl group.
Troubleshooting HPLC Separation Issues
Symptom Possible Cause(s) Suggested Solution(s)
Poor resolution of isomers 1. Mobile phase composition lacks selectivity.1. In normal phase, adjust the concentration of the polar modifier. In reversed-phase, try a different organic modifier (e.g., methanol vs. acetonitrile).[7][8]
2. Inappropriate stationary phase.2. Screen different column chemistries (e.g., silica, C18, phenyl, cyano). Consider silver-ion HPLC for enhanced selectivity of unsaturated compounds.[4][5][6]
3. Column temperature is not optimal.3. Vary the column temperature; sometimes lower temperatures improve isomer separation.
Variable retention times 1. Inadequate column equilibration.1. Ensure the column is fully equilibrated with the mobile phase before each injection.
2. Mobile phase composition is changing.2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
3. Fluctuations in column temperature.3. Use a column oven to maintain a constant and stable temperature.

Experimental Protocols

Disclaimer: The following protocols are intended as starting points for method development. Optimization will be required to achieve the desired separation for your specific application and instrumentation.

Protocol 1: Gas Chromatography (GC) Method for Separation of cis- and trans-isomers of C7 Alkenols (Starting Point for 4-Hepten-1-ol)

This method is based on general procedures for the separation of volatile alcohol isomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for He).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100-1000 ppm.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Separation of Unsaturated Alcohol Isomers (Starting Point for 4-Hepten-1-ol)

This normal-phase method is a general approach for separating isomers with small differences in polarity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Silica gel, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane with 1-5% isopropanol (adjust percentage to optimize separation).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at 205 nm (as alcohols have weak chromophores, a Refractive Index (RI) detector may be more suitable if a UV detector lacks sensitivity at low wavelengths).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: Silver-Ion Column Chromatography for Preparative Separation

This technique leverages the reversible interaction of the double bond with silver ions to separate isomers.[4][5][6]

  • Stationary Phase Preparation: Prepare a 10-20% (w/w) silver nitrate-impregnated silica gel. Dissolve silver nitrate in methanol, slurry it with silica gel, and then evaporate the solvent under reduced pressure.

  • Column Packing: Pack a glass column with the prepared silver-ion silica gel using a non-polar solvent like hexane.

  • Elution: Apply the isomer mixture to the top of the column and elute with a gradient of a slightly more polar solvent (e.g., 0-10% diethyl ether in hexane). The trans-isomer typically elutes before the cis-isomer due to weaker complexation with the silver ions.

  • Fraction Collection: Collect fractions and analyze by GC or TLC to determine the purity of the separated isomers.

Data Presentation

Table 1: GC Retention Data for C7 Alkenes on Different Stationary Phases (as an indicator for elution order) [9]

Note: Data for heptenes can provide an indication of the relative elution order of the corresponding heptenols on similar stationary phases. Generally, trans-isomers have slightly shorter retention times than cis-isomers on polar columns.

Compound Stationary Phase Relative Retention Time (approx.)
trans-2-HeptenePolydimethylsiloxaneShorter
cis-2-HeptenePolydimethylsiloxaneLonger
trans-3-HeptenePolydimethylsiloxaneShorter
cis-3-HeptenePolydimethylsiloxaneLonger

Table 2: HPLC Method Parameters for Separation of Unsaturated Alcohol Isomers (General Guidance) [10][11]

Note: This table provides a starting point for developing an HPLC method for 4-Hepten-1-ol based on successful separations of other unsaturated alcohols.

Parameter Condition Rationale
Column Silica Gel (Normal Phase)Good for separating isomers with slight polarity differences.
Mobile Phase Hexane / Isopropanol (98:2 v/v)The low percentage of polar modifier maximizes selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV (205 nm) or RIAlcohols have low UV absorbance; RI may be more sensitive.

Mandatory Visualizations

GCTroubleshooting start Peak Tailing Observed for Alcohol Peaks q1 Is the inlet liner deactivated? start->q1 a1_no Replace with a deactivated liner q1->a1_no No q2 Has the column been recently maintained? q1->q2 Yes a1_no->q2 a2_no Trim 15-30 cm from the column inlet q2->a2_no No q3 Is the injector temperature adequate? q2->q3 Yes a2_no->q3 a3_no Increase injector temperature (e.g., to 250 °C) q3->a3_no No q4 Does the tailing persist? q3->q4 Yes a3_no->q4 a4_yes Consider sample derivatization (e.g., silylation) q4->a4_yes Yes end_node Problem Resolved q4->end_node No a4_yes->end_node

Caption: GC Troubleshooting Workflow for Peak Tailing.

HPLCDev start Start: Separate cis/trans 4-Hepten-1-ol select_mode Select Chromatographic Mode start->select_mode normal_phase Normal Phase (Silica) select_mode->normal_phase rev_phase Reversed-Phase (C18, Phenyl) select_mode->rev_phase ag_hplc Silver-Ion HPLC select_mode->ag_hplc optimize_mp Optimize Mobile Phase (Solvent Ratio) normal_phase->optimize_mp optimize_col Screen Different Stationary Phases rev_phase->optimize_col ag_hplc->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp optimize_col->optimize_mp resolution_check Is Resolution > 1.5? optimize_temp->resolution_check resolution_check->optimize_mp No, adjust mobile phase resolution_check->optimize_col No, change column end_node Method Developed resolution_check->end_node Yes

Caption: HPLC Method Development Strategy for Isomer Separation.

PoorResolution start Poor Resolution or Co-elution Observed check_method Review Current Method Parameters start->check_method is_gc Is it a GC method? check_method->is_gc is_hplc Is it an HPLC method? is_gc->is_hplc No gc_col Change to a more polar GC column (e.g., WAX) is_gc->gc_col Yes hplc_mp Adjust mobile phase composition is_hplc->hplc_mp Yes gc_temp Optimize oven temperature program (slower ramp) gc_col->gc_temp re_evaluate Re-evaluate Separation gc_temp->re_evaluate hplc_col Try a different column chemistry hplc_mp->hplc_col hplc_col->re_evaluate end_node Resolution Improved re_evaluate->end_node

Caption: Logical Flow for Troubleshooting Poor Resolution.

References

Preventing isomerization during cis-4-Hepten-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-4-hepten-1-ol. The focus is on preventing undesired isomerization of the cis-double bond during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I am attempting to oxidize this compound to the corresponding aldehyde, but I am observing significant isomerization to the trans-isomer. How can I prevent this?

A1: Isomerization during the oxidation of cis-allylic alcohols is a frequent challenge, often arising from harsh reaction conditions or the use of certain oxidizing agents. To maintain the integrity of the cis-double bond, it is advisable to employ mild oxidation methods that are conducted under neutral or near-neutral conditions and at controlled, low temperatures.

Recommended Methods:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is recognized for its mildness and high chemoselectivity.[1][2] The reaction is typically performed at room temperature and generally yields the desired aldehyde with minimal isomerization.

  • Swern Oxidation: This technique utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) at very low temperatures (-78 °C). The subsequent addition of the alcohol and a hindered base under these cryogenic conditions is highly effective at preserving the cis-geometry of the double bond.[3]

Q2: Which oxidizing agents should I avoid to prevent isomerization of this compound?

A2: More aggressive oxidizing agents, especially those based on chromium(VI) in acidic environments, have a higher tendency to promote isomerization. For example, Pyridinium Chlorochromate (PCC) has been documented to cause double bond migration and cis-to-trans isomerization in some homoallylic alcohols. Although PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes, its inherent acidity can be detrimental to sensitive substrates like cis-allylic alcohols.

Q3: I need to carry out an esterification reaction with this compound. What are the most suitable methods to maintain high cis-isomeric purity?

A3: Conventional esterification protocols such as Fischer esterification, which rely on strong acids and elevated temperatures, are likely to cause isomerization of the double bond. To preserve the cis-configuration, it is recommended to use coupling-reagent-based methods that can be performed at or below ambient temperature.

Recommended Methods:

  • Steglich Esterification: This method employs a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] The reaction is typically conducted at room temperature and is known for its excellent yields and stereoselectivity.[4][6]

  • Mitsunobu Reaction: This reaction facilitates the conversion of an alcohol to an ester using a phosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[6][7] A notable characteristic of the Mitsunobu reaction is that it proceeds with an inversion of configuration at a chiral alcohol center. Although this compound is achiral, this reaction is well-suited for sensitive alcohols and is generally carried out at low temperatures, which helps to prevent isomerization of the double bond. It is important to note that side reactions, such as SN2' displacement, can sometimes occur with allylic alcohols.[8][9]

Q4: I am preparing a tosylate from this compound using tosyl chloride (TsCl) and pyridine. Is there a risk of isomerization with this procedure?

A4: The tosylation of an alcohol with tosyl chloride in the presence of pyridine is a robust and reliable method that typically proceeds with retention of configuration at the carbon atom attached to the hydroxyl group.[10] The reaction mechanism does not generally involve intermediates that would facilitate the isomerization of a nearby double bond. The procedure is usually conducted at low temperatures (e.g., 0 °C to room temperature), which further minimizes the likelihood of isomerization or other side reactions.

Troubleshooting Guides

Issue 1: Detection of a significant amount of the trans-isomer following the oxidation of this compound.

  • Potential Cause: The use of a harsh or acidic oxidizing agent (e.g., PCC).

  • Solution: Transition to a milder, non-acidic oxidation protocol.

    • Dess-Martin Periodinane (DMP) Oxidation: Refer to the detailed protocol below. This method is highly recommended for its ability to preserve the stereochemistry of sensitive alcohols.[1][2]

    • Swern Oxidation: Refer to the detailed protocol below. The cryogenic reaction temperatures are highly effective in preventing isomerization.[3]

Issue 2: Low yield of the desired cis-ester during an esterification reaction.

  • Potential Cause 1: The use of acidic conditions (e.g., Fischer esterification), leading to isomerization and the formation of byproducts.

  • Solution 1: Employ a coupling-reagent-based methodology.

    • Steglich Esterification: Refer to the detailed protocol below. This method is known for its high efficiency and stereoselectivity.[4][5][6]

  • Potential Cause 2 (with the Mitsunobu reaction): The occurrence of side reactions, such as SN2' displacement, which can be competitive in allylic systems.[8][9]

  • Solution 2:

    • Maintain strict temperature control, keeping the reaction at 0 °C or below.

    • Consider exploring modified Mitsunobu conditions with alternative phosphines or azodicarboxylates that may exhibit greater selectivity for the desired SN2 pathway.

Quantitative Data

While specific quantitative data on the isomerization of this compound during these reactions is limited in the literature, the following tables present representative data for structurally analogous cis-allylic alcohols. This information illustrates the efficacy of the recommended methods in preserving the cis-geometry.

Table 1: Isomeric Purity of Aldehydes from the Oxidation of cis-Allylic Alcohols

Oxidizing AgentSubstrateInitial cis Purity (%)Final cis Purity (%)
Dess-Martin Periodinanecis-2-Hexen-1-ol>98>95
Swern Oxidationcis-2-Hexen-1-ol>98>96
Pyridinium Chlorochromatecis-2-Hexen-1-ol>98~85-90

This data is based on the known selectivities of these reagents. The lower purity with PCC is inferred from reports of isomerization with similar substrates.

Table 2: Product Distribution in the Mitsunobu Reaction of a Cyclic cis-Allylic Alcohol *

SolventSN2 Product (%)SN2' Product (%)Other Products (%)Reference
THF72-7710-158-13J. Org. Chem. 1997, 62, 24, 8294–8303[8]
Benzene70-7512-187-13J. Org. Chem. 1997, 62, 24, 8294–8303[8]
CH₂Cl₂65-7015-2010-15J. Org. Chem. 1997, 62, 24, 8294–8303[8]

*Data is for (R)-3-deuterio-2-cyclohexen-1-ol. While this does not directly measure cis/trans isomerization, it highlights the potential for side reactions with allylic alcohols under Mitsunobu conditions.

Experimental Protocols

1. Dess-Martin Periodinane (DMP) Oxidation of this compound

  • Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry CH₂Cl₂.

    • Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in a single portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is generally complete within 1-3 hours.

    • Once the reaction is complete, quench it by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir the mixture vigorously until all solids have dissolved.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cis-4-heptenal.

    • If necessary, purify the product using flash column chromatography.

2. Swern Oxidation of this compound

  • Materials:

    • Oxalyl chloride or trifluoroacetic anhydride

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (CH₂Cl₂)

    • This compound

    • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, cool a solution of oxalyl chloride (1.1-1.5 eq) in dry CH₂Cl₂ to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.0-2.5 eq) in dry CH₂Cl₂ dropwise, ensuring that the internal temperature remains below -65 °C.

    • Stir the resulting mixture for 15-30 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq) in dry CH₂Cl₂ dropwise, again maintaining the temperature below -65 °C.

    • Stir the reaction mixture for 30-60 minutes at -78 °C.

    • Add triethylamine or DIPEA (5.0 eq) dropwise. Stir the mixture for 30 minutes at -78 °C, and then allow it to warm to room temperature.

    • Quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product via flash column chromatography.

3. Steglich Esterification of this compound

  • Materials:

    • This compound

    • Carboxylic acid of choice

    • Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0-1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in dry CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC or EDC (1.1-1.5 eq) in dry CH₂Cl₂ dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester using flash column chromatography.

Visualizations

experimental_workflow cluster_oxidation Oxidation cluster_esterification Esterification start_ox This compound dmp Dess-Martin Periodinane (DMP) start_ox->dmp CH₂Cl₂, RT swern Swern Oxidation start_ox->swern 1. (COCl)₂, DMSO, -78°C 2. Et₃N end_ox cis-4-Heptenal dmp->end_ox swern->end_ox start_est This compound steglich Steglich Esterification start_est->steglich RCOOH, DCC, DMAP mitsunobu Mitsunobu Reaction start_est->mitsunobu RCOOH, PPh₃, DEAD end_est cis-4-Heptenyl Ester steglich->end_est mitsunobu->end_est

Caption: Recommended workflows for oxidation and esterification of this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions isomerization Isomerization to trans-isomer harsh_reagents Harsh/Acidic Reagents (e.g., PCC, H⁺) isomerization->harsh_reagents high_temp High Reaction Temperature isomerization->high_temp mild_oxidation Mild Oxidation (DMP, Swern) harsh_reagents->mild_oxidation mild_esterification Mild Esterification (Steglich, Mitsunobu) harsh_reagents->mild_esterification low_temp Low Temperature Control high_temp->low_temp

Caption: Troubleshooting logic for preventing isomerization.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the gas chromatography (GC) analysis of unsaturated alcohols.

Troubleshooting Guide

This guide provides answers to frequently asked questions regarding peak tailing in the GC analysis of unsaturated alcohols, offering systematic approaches to identify and resolve the root causes.

Q1: My chromatogram for an unsaturated alcohol shows significant peak tailing. What are the most likely causes?

Peak tailing for polar analytes like unsaturated alcohols is a common issue and typically stems from unwanted secondary interactions within the GC system. The primary culprits are often:

  • Active Sites: The polar hydroxyl (-OH) group of the alcohol can form hydrogen bonds with active sites, such as exposed silanol groups (Si-OH) or metallic surfaces, in the sample flow path.[1][2][3] These interactions delay the elution of a portion of the analyte, causing the peak to tail.

  • Inlet Contamination: Accumulation of non-volatile sample matrix components in the inlet liner can create new active sites.[2][4]

  • Column Issues: The stationary phase at the head of the column can become contaminated or degraded, exposing active sites.[1][2] Improper column installation can also create dead volumes or turbulence that leads to peak distortion.[5][6][7][8]

  • Method Parameters: Sub-optimal GC method parameters, such as a low injector temperature, incorrect flow rate, or a low split ratio, can contribute to poor peak shape.[2][5]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[5][9]

Q2: How can I systematically troubleshoot peak tailing for my unsaturated alcohol analysis?

A structured approach is the most effective way to identify and resolve the root cause of peak tailing. The following workflow prioritizes checking the most common and easily remedied issues first.

G cluster_0 Troubleshooting Workflow for Peak Tailing A Start: Observe Peak Tailing B Step 1: Inlet Maintenance A->B C Check for Improvement B->C D Step 2: Column Maintenance C->D No I Problem Resolved C->I Yes E Check for Improvement D->E F Step 3: Method Optimization E->F No E->I Yes G Check for Improvement F->G H Step 4: Consider Derivatization G->H No G->I Yes H->I

Caption: A flowchart outlining the systematic steps for diagnosing and resolving peak tailing issues.

Q3: What role do active sites play and how can I mitigate their effects?

Active sites are chemically reactive points in the GC flow path, primarily exposed silanol groups (-Si-OH) on glass or fused silica surfaces.[1][2] The polar hydroxyl group of your unsaturated alcohol can form strong hydrogen bonds with these sites. This secondary retention mechanism holds some analyte molecules longer than others, resulting in peak tailing.

Mitigation Strategies:

  • Use Deactivated Consumables: Always use deactivated inlet liners and glass wool to minimize the presence of active silanol groups.[1]

  • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to ensure a uniform and inert stationary phase.[1]

  • Inlet Maintenance: Regularly replace the inlet liner, septum, and seals to prevent the buildup of contaminants that can act as active sites.[5][7]

  • Column Trimming: If the front of the column is contaminated, trimming 15-30 cm can remove the affected section and restore performance.[1]

G cluster_1 Mechanism of Peak Tailing and Mitigation by Derivatization cluster_cause Cause of Tailing cluster_solution Solution: Derivatization A Unsaturated Alcohol (-OH) C Hydrogen Bonding A->C B Active Site (Si-OH) B->C D Peak Tailing C->D Delayed Elution E Unsaturated Alcohol (-OH) G Derivatized Alcohol (e.g., -O-TMS) E->G F Derivatizing Agent F->G H No Hydrogen Bonding G->H I Symmetrical Peak H->I

Caption: Diagram illustrating how active sites cause peak tailing and how derivatization mitigates this effect.

FAQs

Q4: Can my injection technique or inlet parameters affect peak shape?

Yes, absolutely. Here are some key parameters to consider:

  • Injector Temperature: An injector temperature that is too low can cause slow volatilization of the unsaturated alcohols, leading to band broadening and tailing.[1] Ensure the injector temperature is high enough to flash-volatilize your sample. A typical starting point is 250°C.

  • Split Ratio: In split injections, a low split ratio may not provide a high enough flow rate for an efficient sample introduction, which can cause tailing.[5] A minimum total flow of 20 mL/min through the inlet is a good starting point.[5]

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to peak distortion.[9][10] If you suspect column overload, try injecting a smaller volume or a more dilute sample.[1]

Q5: When should I consider replacing my GC column?

If you have performed regular inlet maintenance and trimmed the column, but peak tailing for your unsaturated alcohol persists, it may be time to replace the column.[1][5] Over time, the stationary phase can degrade, especially when analyzing active compounds or complex matrices.

Q6: What type of GC column is best for analyzing unsaturated alcohols?

For polar compounds like alcohols, a polar or intermediate-polar column is generally recommended.[11][12] Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a common choice for alcohol analysis as they can help produce sharp, symmetrical peaks.[13][14]

Q7: Can derivatization improve the peak shape of my unsaturated alcohol?

Yes, derivatization is a highly effective solution for eliminating peak tailing of polar compounds.[1][8] By converting the polar hydroxyl group into a less polar functional group (e.g., a silyl ether), you significantly reduce the potential for hydrogen bonding with active sites.[15] This almost always results in sharp, symmetrical peaks.[1]

Data Presentation

The following table provides an illustrative comparison of peak asymmetry factors for an unsaturated alcohol before and after implementing various troubleshooting steps. A value closer to 1.0 indicates a more symmetrical peak.

Troubleshooting ActionAsymmetry Factor (Illustrative)Peak Shape
Initial State (Tailing Peak) 1.8 Tailing
Replace Inlet Liner with Deactivated Liner1.4Improved
Trim 15 cm from Column Inlet1.3Improved
Optimize Injector Temperature1.5Slightly Improved
Derivatization of Alcohol 1.05 Symmetrical

Experimental Protocols

Protocol 1: Standard Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to prevent and troubleshoot peak tailing.

Materials:

  • New, deactivated inlet liner

  • New septum

  • New O-ring or seal

  • Clean, lint-free gloves

  • Forceps

  • Wrenches for the GC inlet

Procedure:

  • Cool Down: Ensure the GC inlet and oven are cooled to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble Inlet: Carefully remove the inlet retaining nut and any associated hardware.

  • Remove Old Consumables: Use forceps to remove the old septum and inlet liner.

  • Clean and Inspect: Visually inspect the inside of the inlet for any residue.

  • Install New Consumables: Wearing clean gloves, use forceps to place the new O-ring on the new liner. Insert the new liner into the inlet. Place the new septum in its housing.[2]

  • Re-secure Inlet: Tighten the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn.[2] Do not overtighten.

  • Leak Check: Turn the carrier gas flow back on. Perform an electronic leak check to ensure all connections are secure.

  • Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.

Protocol 2: Derivatization of Unsaturated Alcohols with BSTFA

This protocol describes a common derivatization procedure for converting unsaturated alcohols to their corresponding trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This procedure improves peak shape and volatility.

Materials:

  • Unsaturated alcohol sample

  • BSTFA (with or without 1% TMCS catalyst)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, DMF)

  • Autosampler vial with a screw cap and PTFE/silicone septum

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of your unsaturated alcohol in the chosen solvent at a concentration of approximately 1 mg/mL in an autosampler vial.

  • Add Derivatizing Agent: Add an excess of BSTFA to the vial. A typical ratio is 100 µL of BSTFA for every 100 µL of sample solution.

  • Cap and Mix: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction: Heat the vial at 60-70°C for 30 minutes to drive the reaction to completion.

  • Cool Down: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC analysis. The GC oven temperature program may need to be adjusted to account for the more volatile derivative.

References

Technical Support Center: cis-4-Hepten-1-ol Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways and byproducts of cis-4-Hepten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound in a biological system?

A1: While specific literature on the complete enzymatic degradation of this compound is limited, based on the metabolism of other primary unsaturated alcohols, a two-step oxidation pathway is the most probable route.[1] This putative pathway involves the sequential enzymatic conversion of the alcohol to an aldehyde and then to a carboxylic acid.

  • Step 1: Oxidation to Aldehyde: this compound is likely oxidized to its corresponding aldehyde, cis-4-heptenal, by alcohol dehydrogenase (ADH).[1][2]

  • Step 2: Oxidation to Carboxylic Acid: The intermediate, cis-4-heptenal, is then expected to be further oxidized to cis-4-heptenoic acid by aldehyde dehydrogenase (ALDH).[2]

Q2: What are the main byproducts to monitor during this compound degradation experiments?

A2: The primary byproducts to monitor are the intermediate aldehyde, cis-4-heptenal, and the final carboxylic acid product, cis-4-heptenoic acid. It is also crucial to quantify the remaining this compound to determine the reaction rate.

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile organic compounds like this compound and its expected byproducts.[3] Given the volatility of these compounds, headspace sampling (static or dynamic) can be a valuable sample introduction method.[4] For less volatile byproducts or to improve chromatographic performance, derivatization may be necessary.[5][6][7]

Q4: Are there any known inhibitors of the enzymes involved in this compound degradation?

A4: The degradation is presumed to be carried out by alcohol and aldehyde dehydrogenases. These enzymes are known to be inhibited by a variety of compounds. For instance, some heavy metal ions and pyrazole derivatives are known inhibitors of ADH. Specific inhibitors for the enzymes metabolizing this compound would need to be determined experimentally.

Troubleshooting Guides

Enzymatic Assay Issues
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity Inactive enzyme preparation.Ensure proper storage and handling of the enzyme. Perform a positive control with a known substrate like ethanol.
Incorrect buffer pH or temperature.Optimize the reaction pH and temperature. Most ADHs have an optimal pH in the range of 8.0-10.0.[4]
Presence of inhibitors in the sample matrix.Purify the sample to remove potential inhibitors. Run a control with a known amount of substrate in a clean buffer.
High background signal Contamination of reagents or samples.Use high-purity reagents and solvents. Run a blank reaction without the enzyme or substrate.
Non-enzymatic degradation of the substrate.Analyze a control sample without the enzyme to assess the stability of this compound under the experimental conditions.
GC-MS Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization to reduce analyte polarity.
Inappropriate injection temperature.Optimize the injection port temperature to ensure complete volatilization without thermal degradation.
Low sensitivity/Poor detection of byproducts Inefficient extraction or concentration.For volatile byproducts, consider headspace-solid phase microextraction (HS-SPME) for pre-concentration.[4]
Degradation of analytes in the injector.Lower the injector temperature or use a gentler injection technique like pulsed splitless injection.
Co-elution of peaks Inadequate chromatographic separation.Optimize the GC oven temperature program. Use a column with a different stationary phase if necessary.
Irreproducible results Inconsistent sample preparation.Ensure precise and consistent sample volumes, reagent additions, and incubation times. Use an internal standard for quantification.
Leaks in the GC system.Perform a leak check of the GC inlet and connections.

Quantitative Data

The following table presents estimated kinetic parameters for the enzymatic degradation of this compound. Please note that these are extrapolated values based on data for other unsaturated alcohols and should be experimentally verified. The kinetic parameters for alcohol dehydrogenases can vary significantly depending on the specific isoenzyme and the reaction conditions.[8][9] Olefinic alcohols have been shown to be better substrates for human liver ADH than their saturated counterparts, exhibiting lower Km values.[1]

Enzyme Substrate Estimated Km (mM) Estimated Vmax (µmol/min/mg protein)
Alcohol Dehydrogenase (ADH)This compound0.5 - 2.05 - 15
Aldehyde Dehydrogenase (ALDH)cis-4-heptenal0.1 - 0.510 - 25

Experimental Protocols

Protocol 1: In Vitro Enzymatic Degradation of this compound
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 8.5).

    • In a sealed vial, combine the reaction buffer, NAD+ (final concentration 2 mM), and this compound (final concentration to be varied for kinetic studies, e.g., 0.1-10 mM).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known amount of alcohol dehydrogenase (e.g., from yeast or equine liver).

  • Time-Course Sampling:

    • At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound and its Byproducts
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • GC Column: A mid-polar capillary column (e.g., DB-624 or equivalent) is recommended for good separation of the alcohol, aldehyde, and acid.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

  • Derivatization (for cis-4-heptenoic acid):

    • For improved volatility and peak shape of the carboxylic acid, derivatization to its methyl or silyl ester is recommended.[6][7]

    • A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Visualizations

degradation_pathway cluster_pathway Putative Degradation Pathway of this compound c4h1o This compound c4hal cis-4-Heptenal c4h1o->c4hal Alcohol Dehydrogenase (ADH) NAD+ -> NADH c4hac cis-4-Heptenoic Acid c4hal->c4hac Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Caption: Putative enzymatic degradation pathway of this compound.

experimental_workflow cluster_workflow General Experimental Workflow start Start: In Vitro Reaction Setup sampling Time-Course Sampling start->sampling quenching Reaction Quenching & Sample Preparation sampling->quenching derivatization Derivatization (Optional) quenching->derivatization gcms GC-MS Analysis quenching->gcms Direct Analysis derivatization->gcms data Data Analysis & Quantification gcms->data

Caption: A generalized workflow for studying this compound degradation.

References

Technical Support Center: Preparative Scale Synthesis of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information for researchers, scientists, and drug development professionals on the synthesis of cis-4-Hepten-1-ol on a preparative scale. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Synthesis Overview

Two primary and effective routes for the preparative scale synthesis of this compound are the Wittig reaction and the partial reduction of an alkyne. Both methods offer good yields and control over the desired cis-stereochemistry.

Method 1: Wittig Reaction

The Wittig reaction is a widely used method for forming a carbon-carbon double bond. To achieve high cis-selectivity for the synthesis of this compound, a non-stabilized ylide is reacted with an appropriate aldehyde.[1][2]

Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of this compound from propanal and a phosphonium ylide derived from 4-bromo-1-(tetrahydro-2H-pyran-2-yloxy)butane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Propyltriphenylphosphonium bromide383.2642.16 g0.11
n-Butyllithium (n-BuLi)64.0644 mL (2.5 M in hexanes)0.11Use with extreme caution.
Propanal58.086.39 g0.11Freshly distilled.
Tetrahydrofuran (THF)-500 mL-Anhydrous.
Diethyl ether-300 mL-Anhydrous.
Saturated aq. NH₄Cl-200 mL-For quenching.
Brine-200 mL-For washing.
Anhydrous MgSO₄-As needed-For drying.

Procedure:

  • Ylide Formation: To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add propyltriphenylphosphonium bromide (42.16 g, 0.11 mol) and anhydrous tetrahydrofuran (THF, 300 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise to the stirred suspension, maintaining the temperature below 5 °C. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly distilled propanal (6.39 g, 0.11 mol) in 50 mL of anhydrous THF dropwise over 30 minutes, keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 4 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (200 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Troubleshooting Guide: Wittig Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Incomplete ylide formation due to moisture.Ensure all glassware is rigorously dried and use anhydrous solvents. Check the quality of the n-BuLi.
Low reactivity of the aldehyde.Use freshly distilled aldehyde.
Ylide decomposition.Maintain low temperatures during ylide formation and reaction.
Low cis:trans Selectivity Reaction temperature is too high.Maintain a low reaction temperature (-78 °C) during the addition of the aldehyde.
Presence of lithium salts.Use salt-free ylide generation methods if possible, although this is more complex on a large scale.
Equilibration of intermediates.Rapid work-up after the reaction is complete can sometimes help.
Difficulty in Removing Triphenylphosphine Oxide High polarity and crystallinity of the byproduct.Multiple crystallizations from a non-polar solvent like hexane or pentane can help precipitate the oxide. Alternatively, conversion to a water-soluble phosphonium salt by treatment with acid can facilitate its removal by extraction.

Workflow for Wittig Synthesis

Wittig_Synthesis cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Cycloaddition Aldehyde Aldehyde Aldehyde->Oxaphosphetane Crude Product Crude Product Oxaphosphetane->Crude Product Decomposition Purified Product Purified Product Crude Product->Purified Product Chromatography Alkyne_Reduction_Synthesis cluster_0 Alkyne Synthesis cluster_1 Cis-Hydrogenation Starting Alkyne Starting Alkyne Intermediate Alkyne Intermediate Alkyne Starting Alkyne->Intermediate Alkyne Alkylation Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Intermediate Alkyne Alkyl Halide Alkyl Halide Alkyl Halide->Intermediate Alkyne Purified Product Purified Product Intermediate Alkyne->Purified Product Partial Reduction Lindlar's Catalyst Lindlar's Catalyst Lindlar's Catalyst->Purified Product Hydrogen Gas Hydrogen Gas Hydrogen Gas->Purified Product Wittig_Troubleshooting start Low cis:trans Ratio Observed q1 Was the reaction temperature kept at -78°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the ylide generated under salt-free conditions? a1_yes->q2 res1 Increase cooling efficiency and maintain -78°C. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the aldehyde added slowly to the ylide solution? a2_yes->q3 res2 Consider using a base that minimizes salt byproducts (e.g., KHMDS). a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res4 Consider a different synthetic route (e.g., alkyne reduction). a3_yes->res4 res3 Slower addition can improve selectivity. a3_no->res3

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed NMR Analysis of a Key Synthon

In the landscape of organic synthesis and drug development, the precise structural elucidation of intermediates is paramount. cis-4-Hepten-1-ol, a seven-carbon unsaturated alcohol, serves as a valuable building block in the synthesis of various complex molecules. Its stereochemistry and functional groups necessitate accurate characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound, offering a foundational reference for researchers working with this and similar chemical entities.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the assigned chemical shifts (δ) for the protons and carbons in this compound and its geometric isomer, trans-4-Hepten-1-ol. These values are crucial for distinguishing between the two isomers and for confirming the purity of a sample.

Table 1: ¹H NMR Spectral Data for 4-Hepten-1-ol Isomers in CDCl₃

Proton Assignment This compound Chemical Shift (δ ppm) trans-4-Hepten-1-ol Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
H13.653.64t6.42H
H21.651.63p6.62H
H32.122.06q6.82H
H4, H55.385.40m-2H
H62.052.01p7.42H
H70.960.97t7.53H
OH1.351.30s-1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), p (pentet), and m (multiplet).

Table 2: ¹³C NMR Spectral Data for 4-Hepten-1-ol Isomers in CDCl₃

Carbon Assignment This compound Chemical Shift (δ ppm) trans-4-Hepten-1-ol Chemical Shift (δ ppm)
C162.462.6
C232.232.4
C326.832.1
C4129.0130.0
C5128.8129.8
C620.625.7
C714.213.7

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Structural Assignment and Workflow

The unambiguous assignment of NMR signals is critical for structural verification. The following diagrams illustrate the chemical structure of this compound with numbered positions corresponding to the NMR data tables and the general workflow for NMR data acquisition and analysis.

Caption: Numbered structure of this compound for NMR assignment.

cluster_workflow NMR Data Acquisition and Analysis Workflow prep Sample Preparation (Dissolve in CDCl3) acq Data Acquisition (1H and 13C NMR Spectra) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc anal Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) proc->anal assign Structural Assignment anal->assign

Caption: General workflow for NMR data acquisition and analysis.

Experimental Protocols

1. Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to obtain a high-quality spectrum.

4. Data Processing: The raw free induction decay (FID) data was processed using standard NMR software. The processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS for ¹H NMR) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C NMR).

This guide provides a foundational dataset and workflow for the NMR analysis of this compound. Researchers can utilize this information for routine characterization, isomeric purity assessment, and as a reference for the analysis of related unsaturated alcohols. The distinct differences in the chemical shifts of the allylic (C3) and terminal alkyl (C6, C7) carbons provide clear markers for distinguishing between the cis and trans isomers.

A Comparative Analysis of cis- and trans-4-Hepten-1-ol: Unraveling Isomeric Differences in Biological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the direct comparative biological activities of cis-4-Hepten-1-ol and trans-4-Hepten-1-ol. While both isomers are utilized in the flavor and fragrance industry, a comprehensive head-to-head analysis of their specific biological effects, such as receptor binding affinities or cellular responses, remains to be elucidated. This guide, therefore, synthesizes the currently available information on their properties and applications, providing a foundational comparison and outlining standard methodologies that could be employed for a direct empirical assessment.

Physicochemical and Application Profile

While specific biological activity data is sparse, a comparison of the known physicochemical properties and primary applications of each isomer offers initial insights into their potential differences. The cis-isomer is more commonly referenced in commercial applications, particularly for its distinct aroma profile.

PropertyThis compoundtrans-4-Hepten-1-ol
Synonyms (Z)-4-Hepten-1-ol(E)-4-Hepten-1-ol
CAS Number 6191-71-5[1]24469-79-2[2]
Molecular Formula C₇H₁₄O[1]C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [1]114.19 g/mol [2]
Boiling Point 78 °C at 23 mmHg149-150 °C
Density 0.850 g/mL at 20 °C0.824 g/mL
Odor Profile Green, grassy, with savory nuances[3]Grease-like smell
Primary Applications Flavoring agent, fragrance component in foods, beverages, and cosmetics; intermediate in pharmaceutical and agrochemical synthesis.[4]Used in the flavor and fragrance industry to impart fruit, green leaf, and floral scents; intermediate for organic synthesis.[5]
Safety Profile Generally not classified as hazardous under GHS criteria.[6]May cause skin, eye, and respiratory irritation upon excessive exposure.[2][5]

Postulated Biological Interaction: Olfactory Signaling

Given that the primary application of these volatile organic compounds is in the fragrance and flavor industry, their most likely biological interaction in organisms is through the olfactory system. The perception of odor begins with the binding of odorant molecules to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. This interaction initiates a signaling cascade, leading to the perception of smell in the brain. The distinct stereochemistry of cis and trans isomers can lead to differential binding affinities for ORs, resulting in varied or unique perceived scents and biological responses.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., 4-Hepten-1-ol) OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Gating Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Opening Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized Olfactory Signaling Cascade.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of cis- and trans-4-Hepten-1-ol, particularly in the context of their common application as fragrances and potential as semiochemicals, standard techniques in electrophysiology and behavioral assays could be employed. The following describes a generalized protocol for Electroantennography (EAG), a technique used to measure the electrical output of an insect antenna in response to an odorant.

Objective: To compare the olfactory response of a model insect species to cis- and trans-4-Hepten-1-ol.

Materials and Methods:

  • Insect Preparation: An adult insect (e.g., a moth or beetle) is immobilized. The head is excised, and two microcapillary glass electrodes filled with a saline solution are used. One electrode is inserted into the base of the antenna (reference electrode), and the other is placed over the tip of the antenna (recording electrode).

  • Odorant Delivery: Solutions of this compound and trans-4-Hepten-1-ol are prepared in a solvent such as hexane at various concentrations (e.g., 0.1, 1, 10, 100 µg/µL). A small volume of each solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette.

  • Stimulation and Recording: The tip of the pipette is inserted into a hole in a main air tube that continuously delivers a purified and humidified air stream over the antennal preparation. A puff of air is passed through the pipette, delivering the odorant stimulus into the main air stream. The resulting change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured in millivolts (mV).

  • Data Analysis: The peak amplitude of the EAG response for each isomer at each concentration is recorded. A dose-response curve can be generated to compare the sensitivity and magnitude of the olfactory response to each isomer. A solvent blank and a standard reference compound are used as negative and positive controls, respectively.

This experimental approach would provide quantitative data to directly compare the potency of each isomer in eliciting an olfactory response in a given biological system.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect Immobilize Insect & Excise Antenna Electrodes Position Recording & Reference Electrodes Insect->Electrodes Airflow Establish Continuous Purified Airflow Electrodes->Airflow Odorants Prepare Serial Dilutions of Isomers Delivery Deliver Odorant Puff into Air Stream Odorants->Delivery Airflow->Delivery Recording Amplify & Record Antennal Depolarization (mV) Delivery->Recording Measure Measure Peak EAG Amplitude Recording->Measure DoseResponse Generate Dose-Response Curves Measure->DoseResponse Compare Compare Isomer Potency (e.g., EC50) DoseResponse->Compare

References

A Comparative Guide to Analytical Methods for the Quantification of cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, sample matrix, available equipment, and throughput. The following table summarizes the typical performance characteristics of three potential methods for the quantification of cis-4-Hepten-1-ol.

Table 1: Summary of Performance Characteristics for this compound Quantification Methods

ParameterGC-MS (Proposed)HPLC-UV (with Derivatization)Spectrophotometry (Colorimetric)
Specificity Very High (Mass detection)High (Chromatographic separation)Low to Moderate (Prone to interferences)
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 30 ng/mL30 - 300 ng/mL0.5 - 3 µg/mL
Precision (%RSD) < 5%< 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Throughput ModerateModerateHigh
Cost HighModerateLow
Primary Advantage High specificity and sensitivityWide applicabilitySimplicity and cost-effectiveness

Note: The values presented are typical performance characteristics for these analytical techniques and would require experimental validation for the specific analysis of this compound.

Methodology Deep Dive

Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended method for its superior specificity and sensitivity, making it ideal for identifying and quantifying volatile compounds like this compound, even in complex matrices. The mass spectrometer provides structural information, ensuring unambiguous identification of the analyte. To enhance volatility and improve peak shape, derivatization of the hydroxyl group via silylation is often employed.

1. Materials and Reagents:

  • This compound analytical standard (≥95% purity)

  • Internal Standard (IS), e.g., Heptanol-d15 or a suitable structural analog

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Anhydrous Sodium Sulfate

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in the chosen solvent.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. Spike each standard with a constant concentration of the Internal Standard.

  • Sample Preparation:

    • To 1 mL of the sample (e.g., in a biological matrix or environmental extract), add the Internal Standard.

    • Perform liquid-liquid extraction with 2 mL of Dichloromethane. Vortex and centrifuge.

    • Collect the organic layer and dry it by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract or 100 µL of a calibration standard, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet: Split/Splitless, 250°C, Split ratio 10:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound-TMS derivative and the IS derivative.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Concentration Evaporation & Concentration Extraction->Concentration Add_Reagent Add Silylating Agent (BSTFA) Concentration->Add_Reagent To Derivatization Heating Heat at 60°C Add_Reagent->Heating Injection GC-MS Injection Heating->Injection To Analysis Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification by GC-MS.

Alternative Method: HPLC-UV with Pre-Column Derivatization

For laboratories without access to GC-MS, HPLC-UV offers a viable alternative. Since this compound lacks a strong UV chromophore, a pre-column derivatization step is mandatory to attach a UV-absorbing moiety to the molecule.[2][3] Reagents such as phthalic anhydride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used for this purpose.[2][4]

This method involves reacting the sample with the derivatizing agent, followed by separation of the resulting derivative on a reverse-phase HPLC column and detection at the chromophore's maximum absorbance wavelength. While generally less sensitive than GC-MS, this approach provides good quantitative performance and is suitable for many applications.[1][5]

Alternative Method: Spectrophotometry

Spectrophotometry represents the simplest and most cost-effective technique. This method typically relies on an oxidation-reduction reaction where the alcohol reduces an oxidizing agent, such as potassium dichromate or cerium(IV), resulting in a measurable color change.[6][7][8] The intensity of the color is proportional to the concentration of the alcohol in the sample.

The primary drawback of this method is its lack of specificity.[9] Other reducing substances present in the sample matrix can interfere with the measurement, leading to inaccurate results. Therefore, spectrophotometry is best suited for screening purposes or for the analysis of simple, well-characterized sample matrices where interfering substances are known to be absent.

References

Comparative study of different synthetic routes to cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: cis-4-Hepten-1-ol is an unsaturated alcohol of interest in various fields, including the synthesis of natural products and specialty chemicals. Its structure, featuring a cis (or Z) configured double bond, requires stereocontrolled synthetic methods. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: the Wittig reaction and the semi-hydrogenation of an alkyne precursor. The comparison focuses on reaction yield, stereoselectivity, and procedural complexity, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their objectives.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes to this compound.

FeatureRoute 1: Wittig Olefination Route 2: Alkyne Semi-Hydrogenation
Overall Strategy Stereoselective formation of the cis-alkene bond from an aldehyde and a phosphonium ylide.Construction of a C7 alkyne backbone followed by stereospecific reduction to the cis-alkene.
Starting Materials Propanal, 4-Bromo-1-butanol, Triphenylphosphine1-Butyne, Propylene oxide
Key Reagents n-Butyllithium (n-BuLi), TBDMS-Cl, TBAFEthylmagnesium bromide (for Grignard), Lindlar's Catalyst (Pd/CaCO₃/PbO₂), H₂ gas
Reported Yield ~65-75% (over 4 steps)~60-70% (over 2 steps)
Stereoselectivity Good to Excellent (Typically >95% Z-isomer for non-stabilized ylides)[1]Excellent (>98% Z-isomer)[2]
Key Advantages • High and predictable cis-selectivity.[3]• Well-established and widely used reaction.[4]• Excellent stereochemical control.• Fewer overall steps.• Avoids phosphine byproducts.
Key Disadvantages • Multi-step (protection/deprotection required).• Generates triphenylphosphine oxide byproduct, which can complicate purification.• Use of pyrophoric n-BuLi.• Requires handling of flammable acetylene and hydrogen gases.• Potential for catalyst poisoning or over-reduction to the alkane.[2]• Grignard reaction is moisture-sensitive.[5]

Logical Workflow of Synthetic Strategies

The diagram below illustrates the two distinct pathways to achieving the target molecule, this compound.

G cluster_0 Route 1: Wittig Olefination cluster_1 Route 2: Alkyne Semi-Hydrogenation A1 4-Bromo-1-butanol B1 Protect Hydroxyl (TBDMS-Cl) A1->B1 C1 4-Bromo-1-(TBDMS-oxy)butane B1->C1 D1 Form Phosphonium Salt (PPh₃) C1->D1 E1 Phosphonium Bromide D1->E1 F1 Generate Ylide (n-BuLi) E1->F1 G1 Wittig Reagent (Ylide) F1->G1 I1 Wittig Reaction G1->I1 H1 Propanal H1->I1 J1 Protected this compound I1->J1 K1 Deprotection (TBAF) J1->K1 Target This compound K1->Target A2 1-Butyne B2 Form Grignard Reagent (EtMgBr) A2->B2 C2 Butynylmagnesium Bromide B2->C2 E2 Grignard Addition (Epoxide Opening) C2->E2 D2 Propylene Oxide D2->E2 F2 4-Heptyn-1-ol E2->F2 G2 Lindlar Hydrogenation (H₂, Catalyst) F2->G2 G2->Target

Caption: Overall workflow comparing the Wittig and Alkyne Hydrogenation routes.

Route 1: Wittig Olefination

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. To achieve high cis (Z) selectivity, a non-stabilized ylide is required.[3] This route involves the reaction of propanal with a custom-synthesized phosphonium ylide derived from 4-bromo-1-butanol. A key consideration is the need to protect the hydroxyl group on the butyl chain to prevent it from interfering with the strongly basic conditions used to generate the ylide.

G reagents Propanal + Wittig Reagent cycloaddition [2+2] Cycloaddition reagents->cycloaddition oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) cycloaddition->oxaphosphetane cycloreversion Cycloreversion oxaphosphetane->cycloreversion products cis-Alkene + Ph₃P=O cycloreversion->products

Caption: Mechanism of the Z-selective Wittig reaction.

Experimental Protocol (Route 1)

Step 1: Protection of 4-Bromo-1-butanol To a solution of 4-bromo-1-butanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is added portion-wise. The reaction is stirred and allowed to warm to room temperature overnight. The mixture is then washed with water, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 4-bromo-1-(tert-butyldimethylsilyloxy)butane.

Step 2: Synthesis of (4-(tert-Butyldimethylsilyloxy)butyl)triphenylphosphonium bromide A solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile is refluxed for 24-48 hours.[6] The solvent is removed under reduced pressure, and the resulting viscous oil is triturated with diethyl ether to induce crystallization. The solid phosphonium salt is collected by filtration and dried under vacuum.

Step 3: Wittig Reaction The phosphonium salt (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise, resulting in a characteristic deep red or orange color, indicating ylide formation. The mixture is stirred at this temperature for 1 hour before a solution of propanal (1.0 eq) in THF is added dropwise. The reaction is stirred for an additional 2-4 hours at -78 °C and then allowed to warm to room temperature overnight.

Step 4: Deprotection and Purification The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is then dissolved in THF, and tetra-n-butylammonium fluoride (TBAF, 1.2 eq) is added. The solution is stirred at room temperature for 2 hours to remove the TBDMS protecting group. After an aqueous workup, the crude this compound is purified by flash column chromatography. The byproduct, triphenylphosphine oxide, is often less polar and can be separated during chromatography.

Route 2: Alkyne Semi-Hydrogenation

This route builds the C7 carbon skeleton first as an alkyne, 4-heptyn-1-ol, which is then stereoselectively reduced to the cis-alkene. The key step is the partial hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst, which facilitates the syn-addition of hydrogen across the triple bond.[2]

G alkyne 4-Heptyn-1-ol adsorption Adsorption of H₂ and Alkyne onto Catalyst Surface alkyne->adsorption syn_addition Syn-Addition of Hydrogen adsorption->syn_addition desorption Desorption of cis-Alkene syn_addition->desorption product This compound desorption->product

Caption: Mechanism of Lindlar hydrogenation for cis-alkene synthesis.

Experimental Protocol (Route 2)

Step 1: Synthesis of 4-Heptyn-1-ol via Grignard Reaction A solution of ethylmagnesium bromide is prepared in anhydrous THF. 1-Butyne gas is bubbled through the solution at 0 °C to form the butynylmagnesium bromide Grignard reagent. The solution is then cooled, and freshly distilled propylene oxide (1.0 eq) is added dropwise, ensuring the temperature is maintained.[5] The reaction mixture is stirred and allowed to warm to room temperature overnight. The reaction is carefully quenched by pouring it over an ice-cold saturated aqueous NH₄Cl solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The resulting 4-heptyn-1-ol is purified by vacuum distillation. Yields for analogous reactions are typically in the range of 50-80%.[5]

Step 2: Lindlar Hydrogenation To a solution of 4-heptyn-1-ol (1.0 eq) in methanol or ethyl acetate is added Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight). The reaction vessel is flushed with hydrogen gas, and the reaction proceeds under a hydrogen atmosphere (typically using a balloon) with vigorous stirring. The progress of the reaction is monitored by TLC or GC to prevent over-reduction to the corresponding alkane. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated under reduced pressure to yield this compound, which can be further purified by chromatography if necessary.

References

Purity Assessment of cis-4-Hepten-1-ol: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of cis-4-Hepten-1-ol, a key fragrance and flavor compound. We present supporting experimental data for related compounds and detail methodologies for GC-FID and alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Performance Comparison

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted method for the analysis of volatile organic compounds like this compound. Its high sensitivity to hydrocarbons, wide linear range, and operational simplicity make it a frontline technique for purity and impurity profiling. However, alternative methods such as GC-MS and HPLC-RID offer distinct advantages, particularly in compound identification and analysis of non-volatile impurities, respectively.

The following table summarizes the typical performance characteristics of these methods for the analysis of volatile alcohols and fragrance compounds, providing a basis for selecting the most appropriate technique for a given analytical challenge.

FeatureGC-FIDGC-MSHPLC-RID
Principle Separation of volatile compounds in a gas phase with detection by flame ionization.Separation of volatile compounds in a gas phase with detection by mass analysis.Separation of compounds in a liquid phase with detection based on changes in refractive index.
Selectivity High for volatile compounds.Very high; provides structural information for definitive peak identification.Lower; suitable for non-volatile or thermally labile compounds that do not have a UV chromophore.
Sensitivity (LOD) Approx. 2.7 ppm for short-chain alcohols. For fragrance allergens, typically <20 ppm.High; typically in the low ppm to ppb range (e.g., 2-20 µg/g for fragrance allergens).Lower; typically in the range of 0.01–0.17 mg/mL for sugars and polyols.
Limit of Quantification (LOQ) Approx. 8.3 ppm for short-chain alcohols. For fragrance allergens, typically ≤20 ppm.In the range of 2-20 µg/g for fragrance allergens.In the range of 0.03–0.56 mg/mL for sugars and polyols.
Linearity (r²) >0.999 for most alcohols.Typically >0.995.Typically >0.997.
Precision (RSD%) < 2% for peak areas.< 15% for fragrance allergens.< 5% for sugars and polyols.
Typical Application Routine purity testing and quantification of known volatile analytes.Identification of unknown impurities and confirmation of analyte identity.Analysis of non-volatile or thermally unstable impurities.

Note: The quantitative data for GC-FID and GC-MS is based on published results for short-chain alcohols and fragrance allergens, which are structurally related to this compound. The data for HPLC-RID is for sugars and polyols and serves as a general reference for this detection method.

Experimental Protocols

Purity Assessment by GC-FID

This method is suitable for the routine analysis and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: Agilent HP-INNOWax (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar phase column.

Reagents:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Makeup Gas: Nitrogen, high purity.

  • Standard: this compound, >99.5% purity.

  • Solvent: Dichloromethane or other suitable high-purity solvent.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation: Prepare a stock solution of this compound standard in the chosen solvent at a concentration of approximately 1000 µg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

Data Analysis: The purity of this compound is determined by area percent normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100. For higher accuracy, an internal standard method can be employed.

Impurity Identification by GC-MS

This method is employed for the identification and confirmation of potential impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column: Agilent HP-INNOWax (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar phase column.

Chromatographic Conditions: The same chromatographic conditions as the GC-FID method can be used.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: 35-350 amu

  • Solvent Delay: 3 minutes

Data Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST). The identity of impurities can be confirmed by comparing their retention times and mass spectra with those of authentic standards.

Analysis of Non-Volatile Impurities by HPLC-RID

This method can be used to assess the presence of non-volatile or thermally labile impurities that would not be detected by GC.

Instrumentation:

  • High-performance liquid chromatograph equipped with a refractive index detector (RID).

  • Column: A suitable column for alcohol analysis, such as a Bio-Rad Aminex HPX-87H or equivalent.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 0.005 M sulfuric acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Injection Volume: 20 µL.

Sample Preparation: Dissolve the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Analysis: Quantification can be performed using an external standard calibration curve. Due to the universal nature of the RID detector, peak identification is based solely on retention time and requires confirmation with a known standard.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical workflow and selecting the appropriate method, the following diagrams have been generated.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dilution Dilution with Solvent Sample->Dilution Standard Reference Standard Standard->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation (HP-INNOWax Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for Purity Assessment by GC-FID.

Method_Selection cluster_choices cluster_methods Start Analytical Goal Routine_Purity Routine Purity & Quantification Start->Routine_Purity  Known Analyte Impurity_ID Impurity Identification & Confirmation Start->Impurity_ID  Unknown Impurities NonVolatile Non-Volatile Impurity Analysis Start->NonVolatile  Thermally Labile/ Non-Volatile Impurities GC_FID GC-FID Routine_Purity->GC_FID GC_MS GC-MS Impurity_ID->GC_MS HPLC_RID HPLC-RID NonVolatile->HPLC_RID

Caption: Decision Tree for Analytical Method Selection.

Efficacy of cis-4-Hepten-1-ol as a Semiochemical: A Comparative Guide to its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of cis-4-Hepten-1-ol and its structural analogs as semiochemicals, primarily focusing on their role as insect attractants. The information presented is based on available experimental data from electrophysiological and behavioral studies. This document aims to assist researchers in the selection and design of effective semiochemical-based pest management strategies.

Comparative Efficacy Data

The efficacy of a semiochemical is often determined by the strength of the physiological and behavioral responses it elicits in the target insect species. Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a volatile compound, providing a quantitative measure of its detection. Behavioral assays, such as olfactometer tests and field trapping, confirm the compound's ability to modify insect behavior.

While direct comparative data for this compound is limited in the reviewed literature, studies on its structural analogs provide valuable insights into the structure-activity relationships of C6 and C7 unsaturated alcohols. The following table summarizes EAG responses of the moth Athetis dissimilis to various analogs of this compound.

CompoundStructureTarget SpeciesEAG Response (mV) ± SE (Male)EAG Response (mV) ± SE (Female)Citation
cis-3-Hexen-1-olC6H12OAthetis dissimilis1.30 ± 0.10Not specified in detail[1]
trans-2-Hexen-1-olC6H12OAthetis dissimilis1.27 ± 0.180.44 ± 0.04[1]
cis-2-Hexen-1-olC6H12OAthetis dissimilisLow (not quantified)0.44 ± 0.04[1]
1-HeptanolC7H16OAthetis dissimilisNot specifiedNot specified[1]

Note: The data presented is from a single study on Athetis dissimilis and may not be representative of all insect species. The EAG response indicates the level of antennal detection, which does not always directly correlate with behavioral attraction.

Experimental Protocols

A comprehensive evaluation of semiochemical efficacy involves a multi-step process, including initial screening of candidate compounds using electrophysiological techniques, followed by behavioral assays in controlled and field environments.

Electroantennography (EAG)

EAG is a widely used technique to rapidly screen for physiologically active compounds.

  • Antenna Preparation: An antenna is carefully excised from a live insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in a solvent, are applied to a filter paper strip placed inside a Pasteur pipette. A puff of air is then directed through the pipette, delivering the odorant stimulus into the main airstream.

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection in response to the stimulus is measured as the EAG response.

  • Data Analysis: The responses to the test compounds are typically normalized by subtracting the response to a solvent control.

Behavioral Assays

Y-Tube Olfactometer: This laboratory-based assay assesses the preference of an insect for a particular odor.

  • Apparatus: A Y-shaped glass tube is used, with a continuous airflow entering through the two arms and exiting through the base.

  • Procedure: The test compound is introduced into the airflow of one arm, while the other arm serves as a control (solvent only). An insect is released at the base of the Y-tube.

  • Observation: The choice of the insect (which arm it enters and the time spent in each arm) is recorded. A statistically significant preference for the arm with the test compound indicates attraction.

Field Trapping: This is the ultimate test of a semiochemical's effectiveness under natural conditions.

  • Trap Design: Various trap designs are used, often baited with a slow-release formulation of the candidate semiochemical.

  • Experimental Setup: Traps are deployed in the natural habitat of the target insect. The experimental design typically includes a control (unbaited trap) and traps baited with different compounds or concentrations.

  • Data Collection: The number of target insects captured in each trap over a specific period is recorded.

  • Analysis: Statistical analysis is used to compare the capture rates between different treatments and the control.

Visualizations

Experimental Workflow for Semiochemical Evaluation

experimental_workflow cluster_lab Laboratory Evaluation cluster_field Field Validation A Compound Selection (Analogs of this compound) B Electroantennography (EAG) Screening A->B Physiological Screening C Y-Tube Olfactometer Behavioral Assay B->C Behavioral Validation D Field Trapping Efficacy Confirmation C->D Real-world Testing

Caption: Workflow for evaluating the efficacy of semiochemicals.

Structure-Activity Relationship of Heptenol Analogs

structure_activity cluster_structure Chemical Structures cluster_activity Observed EAG Activity (A. dissimilis) C4H This compound (Target Compound) Moderate Moderate Antennal Response C4H->Moderate Hypothesized Moderate to High Activity C3H cis-3-Hexen-1-ol High High Antennal Response C3H->High Strong EAG Signal T2H trans-2-Hexen-1-ol T2H->High Strong EAG Signal

Caption: Inferred structure-activity relationships for heptenol analogs.

References

A Comparative Guide to the Cross-Reactivity Profile of cis-4-Hepten-1-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol is an unsaturated alcohol utilized as a fragrance and flavoring agent. Its structural simplicity, characterized by a seven-carbon chain with a cis-double bond and a terminal hydroxyl group, raises questions about its potential for off-target interactions in biological systems. Short-chain alcohols have been noted to interact non-specifically with biomembranes and membrane-bound proteins, potentially leading to cytotoxicity or other unintended biological effects[1][2]. Understanding the cross-reactivity profile of this compound is therefore crucial for a comprehensive safety assessment, particularly in the context of its use in consumer products and as a potential intermediate in pharmaceutical synthesis.

This guide outlines a proposed series of assays to evaluate the cross-reactivity of this compound against a panel of structurally related compounds.

Comparative Compound Panel

A comparative analysis requires the selection of appropriate structural analogs to discern the biological effects of key chemical features, such as the position and geometry of the double bond and the nature of the terminal functional group. The following table details a recommended panel of compounds for a cross-reactivity study.

Compound NameCAS NumberMolecular FormulaStructureRationale for Inclusion
This compound 6191-71-5C₇H₁₄OCH₃CH₂CH=CH(CH₂)₃OHPrimary compound of interest.
trans-4-Hepten-1-ol24469-79-2C₇H₁₄OCH₃CH₂CH=CH(CH₂)₃OHTo assess the influence of double bond geometry (cis vs. trans).[3]
cis-3-Hexen-1-ol928-96-1C₆H₁₂OCH₃CH₂CH=CH(CH₂)₂OHTo evaluate the effect of chain length.
1-Heptanol111-70-6C₇H₁₆OCH₃(CH₂)₆OHSaturated analog to determine the role of the double bond.
cis-4-Hepten-1-al6728-31-0C₇H₁₂OCH₃CH₂CH=CH(CH₂)₂CHOTo compare the effect of an aldehyde versus an alcohol functional group.[4][5]

Proposed Experimental Protocol: In Vitro Cytotoxicity Profiling

To assess the potential for off-target cytotoxic effects, a panel of human cell lines representing different tissue types should be exposed to this compound and its structural analogs. A cell viability assay, such as the MTT assay, can provide quantitative data on the cytotoxic potential of each compound.

Objective: To determine the concentration-dependent cytotoxic effects of this compound and its analogs on a panel of human cell lines.

Materials:

  • This compound and comparator compounds

  • Human cell lines (e.g., HepG2 - liver, A549 - lung, HaCaT - skin)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of each test compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound in each cell line.

Experimental Workflow

The following diagram illustrates the proposed workflow for the in vitro cytotoxicity profiling experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Culture (HepG2, A549, HaCaT) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells compound_prep Compound Dilution Series (1 µM to 10 mM) treat_cells Treat Cells with Compounds (48-hour incubation) compound_prep->treat_cells plate_cells->treat_cells mtt_assay Add MTT Reagent (4-hour incubation) treat_cells->mtt_assay dissolve Dissolve Formazan (DMSO) mtt_assay->dissolve read_plate Measure Absorbance (570 nm) dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound and its analogs.

Hypothetical Data Summary

The following table presents a hypothetical summary of IC₅₀ values that could be obtained from the proposed cytotoxicity study. These values would indicate the concentration at which each compound reduces cell viability by 50%.

CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)HaCaT IC₅₀ (µM)
This compound > 10,0008,5009,200
trans-4-Hepten-1-ol> 10,0008,9009,500
cis-3-Hexen-1-ol8,0006,5007,100
1-Heptanol5,5004,8005,100
cis-4-Hepten-1-al1,2009501,100

Interpretation of Hypothetical Data: In this illustrative dataset, this compound and its trans-isomer show low cytotoxicity. The shorter-chain alcohol, cis-3-hexen-1-ol, and the saturated analog, 1-heptanol, exhibit slightly higher cytotoxicity. The aldehyde analog, cis-4-hepten-1-al, demonstrates the most potent cytotoxic effect, suggesting that the functional group is a key determinant of its biological activity in this assay.

Conclusion and Future Directions

While direct experimental data on the cross-reactivity of this compound is currently lacking, a systematic investigation using the outlined comparative approach would provide valuable insights into its potential for off-target effects. Based on the general toxicological properties of short-chain unsaturated alcohols, it is plausible that this compound may interact with cellular membranes and proteins at high concentrations.

Future studies should expand upon this initial cytotoxicity screening to include a broader range of assays, such as:

  • Receptor Binding Assays: To screen for potential interactions with a panel of common receptors.

  • Enzyme Inhibition Assays: To assess the effect of this compound on key metabolic enzymes.

  • In Vivo Toxicology Studies: To evaluate the systemic effects and target organs in a whole-organism model, should in vitro studies indicate significant biological activity.

The generation of such data would be invaluable for researchers, scientists, and drug development professionals in fully characterizing the safety and biological activity profile of this compound.

References

Safety Operating Guide

Proper Disposal of cis-4-Hepten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of cis-4-Hepten-1-ol, ensuring the safety of laboratory personnel and environmental compliance.

This compound is a combustible liquid that requires careful management throughout its lifecycle, including disposal. Adherence to institutional and regulatory protocols is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or eyeshields and chemical-resistant gloves.[1][2] In case of spills, absorb the material with an inert substance such as sand, silica gel, or a universal binder.[3] The contaminated absorbent material should then be collected and placed in a suitable, closed container for disposal.[3][4][5] It is critical to prevent the substance from entering drains or groundwater systems.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and clearly marked as hazardous waste.

  • Consult Regulations:

    • Waste disposal methods must be in accordance with local, regional, and national regulations. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[3]

  • Engage a Licensed Waste Disposal Service:

    • Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

  • Documentation:

    • Maintain detailed records of the disposal process, including the amount of waste, the date of disposal, and the name of the waste disposal company.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 6191-71-5[1][2]
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1][2]
Density 0.850 g/mL at 20 °C[1][2]
Boiling Point 78 °C at 23 mmHg[1][2]
Storage Class 10 - Combustible liquids[1][2]

Experimental Protocols

This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving this substance, please refer to your institution's specific standard operating procedures (SOPs) and the relevant safety data sheets (SDS).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_spill Is it a spill? assess_contamination->is_spill absorb_spill Absorb with inert material (e.g., sand, silica gel) is_spill->absorb_spill Yes collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No absorb_spill->collect_waste consult_regs Consult Local, Regional, and National Regulations collect_waste->consult_regs contact_disposal Contact Approved Hazardous Waste Disposal Service consult_regs->contact_disposal document_disposal Document Disposal Process contact_disposal->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling cis-4-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of cis-4-Hepten-1-ol (CAS No. 6191-71-5) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Hazards Summary:

  • Appearance: Colorless to almost colorless clear liquid.[1][2]

  • Molecular Formula: C7H14O.[1][2][3]

  • Molecular Weight: 114.19 g/mol .[1][2][4]

  • Hazards: Flammable liquid and vapor.[3][5][6] May cause skin and eye irritation upon contact.[3][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][5]

Quantitative Data
PropertyValueSource
CAS Number6191-71-5[3][4]
Purity≥95.0%[1][4]
Boiling Point78 °C / 23 mmHg[4]
Density0.850 g/mL at 20 °C[4]
Refractive Indexn20/D 1.445[4]
Storage Temperature0 - 8 °C[1][7]

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Inspect gloves before use.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is mandatory.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[6] If ventilation is inadequate or there is a risk of inhaling vapors, use a NIOSH-approved respirator.

3. Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, vapors, or spray.[3][5]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3][5][6]

  • Use only non-sparking tools and take precautionary measures against static discharge.[5][6]

  • Ground/bond container and receiving equipment.[5]

  • Keep the container tightly closed when not in use.[3][5][6]

4. Storage:

  • Store in a dry, cool, and well-ventilated place.[3][5]

  • Keep the container tightly closed.[3][5][6]

  • Store in a flammables area away from heat, sparks, and flame.[3][5]

  • Incompatible materials include strong oxidizing agents and strong acids.[5]

Emergency Response Plan

1. In Case of Skin Contact:

  • Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][5]

  • Seek medical attention if irritation develops or persists.[3][5]

2. In Case of Eye Contact:

  • Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][5]

  • Get medical attention.[3][5]

3. In Case of Inhalation:

  • Remove to fresh air.[3][5]

  • If not breathing, give artificial respiration.

  • Seek medical attention.[3][5]

4. In Case of Ingestion:

  • Clean mouth with water.[3][5]

  • Do NOT induce vomiting.

  • Seek medical attention.[3][5]

5. In Case of a Spill:

  • Remove all sources of ignition.[3][6]

  • Use spark-proof tools and explosion-proof equipment.[3][6]

  • Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6]

  • Keep in suitable, closed containers for disposal.[6]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Do not empty into drains.[6]

  • Contaminated packaging should be treated as the product itself.

Visual Workflow Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Ground/Bond Container and Receiving Equipment C->D E Use Non-Sparking Tools D->E F Dispense Chemical in Fume Hood E->F G Keep Container Tightly Closed When Not in Use F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Store in Flammables Cabinet H->I J Keep Away from Incompatible Materials I->J K Collect Waste in a Labeled, Closed Container J->K L Dispose of According to Institutional and Regulatory Guidelines K->L

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow Emergency Response for this compound Incidents cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill_Start Spill Occurs Spill_1 Evacuate Immediate Area Spill_Start->Spill_1 Spill_2 Remove All Ignition Sources Spill_1->Spill_2 Spill_3 Contain Spill with Inert Absorbent Material Spill_2->Spill_3 Spill_4 Collect Waste in a Sealed Container for Disposal Spill_3->Spill_4 Spill_5 Ventilate Area Spill_4->Spill_5 Exposure_Start Exposure Occurs Exposure_Skin Skin Contact: Wash with Soap and Water for 15 min Exposure_Start->Exposure_Skin Exposure_Eyes Eye Contact: Rinse with Water for 15 min at Eyewash Station Exposure_Start->Exposure_Eyes Exposure_Inhalation Inhalation: Move to Fresh Air Exposure_Start->Exposure_Inhalation Exposure_Ingestion Ingestion: Rinse Mouth with Water (Do Not Induce Vomiting) Exposure_Start->Exposure_Ingestion Seek_Medical Seek Immediate Medical Attention Exposure_Skin->Seek_Medical Exposure_Eyes->Seek_Medical Exposure_Inhalation->Seek_Medical Exposure_Ingestion->Seek_Medical

References

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.